1H-pyrrolo[2,3-b]pyridin-3-amine, 2-ethyl-
Description
Structural Significance and Scaffolding Potential within Heterocyclic Chemistry
The core of 1H-pyrrolo[2,3-b]pyridin-3-amine, 2-ethyl- is the 1H-pyrrolo[2,3-b]pyridine ring system, commonly known as 7-azaindole (B17877). This bicyclic heterocycle, which fuses a pyrrole (B145914) and a pyridine (B92270) ring, is considered a "privileged scaffold" in medicinal chemistry. google.com Its structural similarity to endogenous purines allows it to effectively interact with the ATP-binding sites of various enzymes, particularly kinases. nih.gov The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, a crucial interaction for binding to many biological targets. nih.gov
The specific substitutions at the 2 and 3-positions of the 7-azaindole core in the title compound are of particular importance. The 2-ethyl group, a small lipophilic substituent, can influence the compound's pharmacokinetic properties and its fit within the binding pockets of target proteins. Research on related 2-substituted 7-azaindoles has shown that even minor changes in the alkyl group at this position can impact biological activity. nih.gov
The 3-amino group introduces a key functional handle for further chemical elaboration. This primary amine can be readily modified to introduce a wide array of substituents, allowing for the systematic exploration of structure-activity relationships (SAR) and the optimization of lead compounds. The presence of this amino group also provides an additional site for hydrogen bonding interactions, which can enhance binding affinity to target proteins. The combination of the 7-azaindole core, the 2-ethyl group, and the 3-amino functionality creates a unique chemical entity with significant potential for the development of novel bioactive molecules.
Historical Context of Pyrrolopyridine Research and Related Chemistries
Research into pyrrolopyridines, or azaindoles, has a rich history dating back to the early 20th century. The fundamental scaffold is found in various natural products, which has long spurred interest in its synthesis and biological evaluation. nih.gov The development of synthetic methodologies to construct the 7-azaindole core has been an active area of research, with numerous strategies reported over the years. rsc.orgresearchgate.net
Early research often focused on the fundamental reactivity and properties of the 7-azaindole ring system. However, the discovery of the biological activities of azaindole-containing natural products propelled the field forward, leading to more focused efforts in medicinal chemistry. The recognition of the 7-azaindole scaffold as a potent kinase inhibitor hinge-binding motif was a pivotal moment, leading to an explosion of research in this area. nih.gov This has resulted in the development of several clinically important drugs.
While the broader history of 7-azaindole chemistry is well-documented, the specific timeline for the synthesis and investigation of 1H-pyrrolo[2,3-b]pyridin-3-amine, 2-ethyl- is less clear from publicly available literature. Its CAS number, 936243-55-9, indicates its formal registration as a distinct chemical entity. chemsrc.com Much of the early work on substituted azaindoles focused on simpler substitutions or different positional isomers. The more recent and specific interest in the 2-ethyl-3-amino substitution pattern appears to be driven by contemporary drug discovery programs.
Contemporary Research Landscape and Strategic Relevance of the 2-ethyl- Substitution Pattern
In the current research landscape, 1H-pyrrolo[2,3-b]pyridine derivatives are at the forefront of kinase inhibitor design. rsc.orgrsc.org The strategic placement of substituents on the 7-azaindole core is a key strategy for achieving potency and selectivity against specific kinase targets.
The 2-ethyl substitution, in particular, is being explored for its potential to confer favorable properties to kinase inhibitors. While larger aryl groups at the 2-position have been extensively studied, smaller alkyl groups like ethyl are also of significant interest. nih.gov These smaller groups can provide a balance of lipophilicity and size, potentially leading to improved drug-like properties such as better solubility and metabolic stability. For instance, in the development of inhibitors for certain kinases, the extension of an alkyl chain from methyl to ethyl at a similar position on a related scaffold has been shown to maintain or even improve activity. nih.gov
The 3-amino group serves as a critical anchor point for attaching larger and more complex chemical moieties designed to interact with specific regions of the kinase binding site, thereby enhancing potency and selectivity. The combination of the 2-ethyl and 3-amino groups on the 7-azaindole scaffold represents a strategic design element in the development of the next generation of kinase inhibitors for various therapeutic areas, including oncology and inflammatory diseases. google.com The ongoing research in this area, as evidenced by numerous patents and publications on substituted 1H-pyrrolo[2,3-b]pyridines, highlights the continued importance of this chemical framework in modern drug discovery. rsc.org
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H11N3 |
|---|---|
Molecular Weight |
161.20 g/mol |
IUPAC Name |
2-ethyl-1H-pyrrolo[2,3-b]pyridin-3-amine |
InChI |
InChI=1S/C9H11N3/c1-2-7-8(10)6-4-3-5-11-9(6)12-7/h3-5H,2,10H2,1H3,(H,11,12) |
InChI Key |
FRZUOAXKXWIBBS-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C2=C(N1)N=CC=C2)N |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 1h Pyrrolo 2,3 B Pyridin 3 Amine, 2 Ethyl
Retrosynthetic Analysis and Key Disconnections for the Pyrrolopyridine Core
A retrosynthetic analysis of the target molecule reveals several strategic disconnections to deconstruct the molecule into simpler, commercially available starting materials. The primary framework is the 1H-pyrrolo[2,3-b]pyridine, also known as 7-azaindole (B17877).
Two principal retrosynthetic pathways can be envisioned:
Pathway A: This approach involves the late-stage introduction of the substituents at the C-2 and C-3 positions. The primary disconnection is the C-N bond of the exocyclic amine (C3-NH2) and the C-C bond of the ethyl group (C2-Et). This leads back to the core 7-azaindole scaffold. The 7-azaindole core can then be disconnected across the pyrrole (B145914) ring. A common and powerful disconnection is the Sonogashira-cyclization approach, which breaks the N1-C2 and C3-C3a bonds, leading back to a 2-amino-3-halopyridine and a suitable terminal alkyne.
Pathway B: This strategy involves constructing the pyrrole ring with the substituents already in place or in the form of their precursors. A key disconnection breaks the N1-C7a and C3a-C4 bonds of the bicyclic system, a strategy common in Fischer-type indole (B1671886) syntheses. This leads to a substituted 2-hydrazinopyridine (B147025) and a carbonyl compound (e.g., 2-pentanone) that already contains the ethyl group precursor.
A graphical representation of a common retrosynthetic disconnection is shown below, highlighting the break to a 2-aminopyridine (B139424) precursor, a widely employed strategy. nih.gov
![Retrosynthetic analysis of 2-ethyl-1H-pyrrolo[2,3-b]pyridin-3-amine](https://i.imgur.com/8Q5p7Xf.png)
Classical and Original Synthetic Routes to the 1H-pyrrolo[2,3-b]pyridin-3-amine Framework
The construction of the core 7-azaindole ring system is the cornerstone of the synthesis. Both classical and modern methods have been developed to achieve this.
Annulation, the formation of a new ring onto a pre-existing one, is the primary method for building the pyrrolopyridine core. Key strategies start from substituted pyridine (B92270) derivatives. researchgate.net
Fischer Indole Synthesis: A classical approach involves the reaction of a substituted 2-hydrazinopyridine with a ketone or aldehyde under acidic conditions. researchgate.net While historically significant, this method can suffer from harsh conditions and limited scope for certain substituted patterns.
Sonogashira Coupling Followed by Cyclization: A highly versatile and widely used modern method involves the palladium-catalyzed Sonogashira cross-coupling of a 2-amino-3-halopyridine with a terminal alkyne. nih.govnih.gov The resulting 3-alkynyl-2-aminopyridine intermediate undergoes a subsequent base- or metal-catalyzed cyclization to form the 2-substituted 7-azaindole ring. nih.gov This method offers excellent control over the substituent at the C-2 position.
Rhodium-Catalyzed C-H Activation/Annulation: A more recent, atom-economical approach utilizes a rhodium(III) catalyst to mediate the annulative coupling of aminopyridines with internal alkynes. rsc.org This reaction proceeds via a directed C-H activation of the pyridine ring, followed by insertion of the alkyne and cyclization, providing direct access to the 7-azaindole core with high regioselectivity. rsc.orgrsc.org
Domino Reactions: One-pot methods, such as the reaction of 2-fluoro-3-methylpyridine (B30981) with aldehydes mediated by alkali-amides (e.g., LiN(SiMe3)2), can generate the 7-azaindole scaffold through a domino sequence of addition, cyclization, and aromatization. nsf.gov
Table 1: Comparison of Annulation Strategies for the 7-Azaindole Core
| Method | Key Reagents | Catalyst/Conditions | Advantages | Reference(s) |
| Fischer Synthesis | 2-Hydrazinopyridine, Ketone/Aldehyde | Acid (e.g., H₂SO₄, PPA), Heat | Classical, straightforward | researchgate.net |
| Sonogashira/Cyclization | 2-Amino-3-halopyridine, Terminal Alkyne | Pd(PPh₃)₄, CuI; then Base (e.g., K₂CO₃) | High versatility, good functional group tolerance | nih.gov, nih.gov |
| Rhodium C-H Annulation | Aminopyridine, Internal Alkyne | [RhCp*Cl₂]₂, AgSbF₆ | High atom economy, high regioselectivity | rsc.org, , rsc.org |
| Domino Reaction | 2-Fluoro-3-methylpyridine, Aldehyde | LiN(SiMe₃)₂, Heat | One-pot synthesis | nsf.gov |
The introduction of the amine group at the C-3 position is a critical step. Direct amination is challenging; therefore, this is typically achieved through functional group interconversion (FGI) from a suitable precursor.
A highly effective and common strategy is the reduction of a 3-nitro group . The 7-azaindole scaffold can undergo electrophilic substitution, such as nitration, preferentially at the C-3 position of the electron-rich pyrrole ring. The synthesis of 3-nitro-7-azaindole has been reported. dtic.mil This nitro-substituted intermediate can then be reduced to the desired 3-amino functionality using various established methods.
Common reduction conditions include:
Catalytic Hydrogenation: Using hydrogen gas with a metal catalyst such as palladium on carbon (Pd/C).
Metal-Acid Reduction: Employing metals like tin (Sn), iron (Fe), or zinc (Zn) in the presence of hydrochloric acid (HCl).
Stannous Chloride (SnCl₂): A milder reagent that is effective for reducing aromatic nitro groups in the presence of other sensitive functional groups.
Chemo- and Regioselective Installation of the 2-ethyl- Substituent
The placement of the ethyl group specifically at the C-2 position requires a regioselective synthetic strategy. This can be accomplished either before or after the formation of the pyrrolopyridine ring system.
Pre-Cyclization Installation: This is often the most efficient approach. Using the Sonogashira coupling strategy described in section 2.2.1, the choice of alkyne dictates the C-2 substituent. To install the 2-ethyl group, 1-butyne would be coupled with a 2-amino-3-halopyridine. The subsequent cyclization of the resulting 2-amino-3-(but-1-yn-1-yl)pyridine directly furnishes the 2-ethyl-7-azaindole framework. nih.govnih.gov
Post-Cyclization Installation: Alternatively, a pre-formed 7-azaindole can be functionalized at the C-2 position. This typically requires a two-step process:
Halogenation at C-2: Introduction of a halogen (e.g., iodine or bromine) at the C-2 position of the 7-azaindole ring.
Cross-Coupling: A transition metal-catalyzed cross-coupling reaction, such as a Suzuki coupling with ethylboronic acid or a Negishi coupling with an ethylzinc (B8376479) reagent, can then be used to install the ethyl group. This approach allows for late-stage diversification.
Modern Catalytic Approaches in the Synthesis of 1H-pyrrolo[2,3-b]pyridin-3-amine, 2-ethyl-
Modern organic synthesis relies heavily on catalytic methods to achieve high efficiency, selectivity, and functional group tolerance. The synthesis of the target molecule benefits significantly from such approaches, particularly those involving transition metals. nih.gov
Transition metal catalysis is indispensable for both the construction of the 7-azaindole core and its subsequent functionalization. nih.gov
Palladium Catalysis: Palladium is the most versatile metal for this chemistry.
Sonogashira Coupling: As discussed, this is a cornerstone reaction for forming the C2-C3 bond of the pyrrole ring by coupling a 3-halo-2-aminopyridine with a terminal alkyne. nih.govnih.gov
Suzuki Coupling: This reaction is crucial for late-stage functionalization. For instance, a 2-halo-7-azaindole can be coupled with ethylboronic acid to install the 2-ethyl group. nih.gov Similarly, aryl groups can be introduced at various positions on the ring. nih.gov
Buchwald-Hartwig Amination: This reaction allows for the formation of C-N bonds. While the C3-amine is typically installed via nitro reduction, Buchwald-Hartwig amination is a key method for functionalizing other positions, such as C4, on the pyridine ring of the scaffold. nih.gov
Rhodium Catalysis: Rhodium(III) has emerged as a powerful catalyst for C-H activation and annulation reactions. The synthesis of the 7-azaindole core from aminopyridines and alkynes is a prime example of its utility in constructing heterocyclic systems efficiently. rsc.orgrsc.org
Table 2: Key Transition Metal-Catalyzed Reactions in the Synthesis of Substituted 7-Azaindoles
| Reaction | Catalyst System | Bond Formed | Purpose in Synthesis | Reference(s) |
| Sonogashira Coupling | Pd(PPh₃)₄, CuI | C(sp)-C(sp²) | Pyrrole ring precursor formation | nih.gov, nih.gov |
| Suzuki Coupling | Pd(PPh₃)₄, Base | C(sp²)-C(sp³) or C(sp²)-C(sp²) | Installation of C-2 ethyl or other aryl/alkyl groups | nih.gov, nih.gov |
| Buchwald-Hartwig Amination | Pd₂(dba)₃, Ligand (e.g., XPhos) | C(sp²)-N | Amination of the pyridine ring (e.g., at C-4) | nih.gov |
| C-H Activation/Annulation | [RhCp*Cl₂]₂, Ag(I) salt | C-C and C-N | Direct construction of the 7-azaindole core | rsc.org, , rsc.org |
Organocatalytic and Biocatalytic Strategies
The development of metal-free catalytic systems is a cornerstone of modern synthetic chemistry, offering pathways that can reduce cost and metal contamination in final products. For the 7-azaindole scaffold, both organocatalytic and biocatalytic approaches present viable, cutting-edge strategies.
Organocatalysis: Organocatalysis utilizes small organic molecules to accelerate chemical reactions. In the context of 7-azaindole synthesis, acid catalysis represents a fundamental organocatalytic approach. The synthesis of 7-azaindoles can be achieved from 3-alkynyl-2-aminopyridines using acidic conditions, such as a mixture of trifluoroacetic acid (TFA) and trifluoroacetic anhydride (B1165640) (TFAA), which promotes the necessary cyclization. nih.gov Furthermore, more complex organocatalytic transformations, like the imino-Stetter reaction, have been used to create 2-aryl-substituted azaindole-3-acetic acid derivatives, showcasing the potential to build intricate functionality on the core structure. organic-chemistry.org
Biocatalysis: Biocatalysis leverages enzymes for chemical transformations, offering unparalleled selectivity under mild, aqueous conditions. nih.gov For the synthesis of chiral amines, transaminases (TAs) have emerged as powerful biocatalysts. nih.govscispace.com These enzymes, dependent on pyridoxal (B1214274) 5'-phosphate, catalyze the transfer of an amino group from a donor molecule (like isopropylamine) to a prochiral ketone. bme.humdpi.com This method can be hypothetically applied to produce chiral analogues of 1H-pyrrolo[2,3-b]pyridin-3-amine, 2-ethyl-. For instance, a prochiral ketone precursor, such as 1-(2-ethyl-1H-pyrrolo[2,3-b]pyridin-3-yl)ethan-1-one, could be converted into a chiral amine with high enantiomeric excess using an appropriate (R)- or (S)-selective transaminase. bme.hunih.gov This approach is a prime example of green chemistry, avoiding harsh reagents and solvents. mdpi.com
| Strategy | Catalyst Type | Reaction Principle | Relevance to 7-Azaindole Synthesis |
|---|---|---|---|
| Organocatalysis | Brønsted Acid (e.g., TFA) | Acid-catalyzed intramolecular hydroamination/cyclization of an alkynyl aminopyridine. nih.gov | Direct formation of the 7-azaindole ring system from a suitable precursor. |
| Biocatalysis | Transaminase (TA) | Enantioselective transfer of an amino group from a donor to a ketone substrate. nih.govbme.hu | Asymmetric synthesis of chiral primary amine analogues from prochiral ketones on the 7-azaindole scaffold. |
Green Chemistry Principles and Sustainable Synthetic Pathways for the Compound
The principles of green chemistry, which aim to design chemical products and processes that reduce or eliminate the use or generation of hazardous substances, are increasingly integral to synthetic planning.
Solvent-Free or Low-Solvent Methodologies
Reducing solvent use is a key goal of green chemistry, as solvents contribute significantly to chemical waste. Several innovative low-solvent or solvent-free methods have been applied to the synthesis of 7-azaindoles.
A notable example is the silver-catalyzed intramolecular cyclization of acetylenic free amines, which can be performed "on-water". organic-chemistry.org In this method, water is not merely a solvent but an active participant, with hydrogen bonding interactions thought to enhance reactivity and selectivity. organic-chemistry.org
Solvent-free reactions, often facilitated by microwave irradiation, represent another powerful green approach. nih.gov The C-3 coupling of 7-azaindoles with cyclic imines has been successfully performed under solvent-free conditions using either classical heating or, more efficiently, microwave heating, which significantly reduces reaction times. researchgate.netnih.gov Iron-catalyzed cyclization of o-haloaromatic amines with terminal alkynes under microwave irradiation provides another efficient, solvent-minimal route to the 7-azaindole core. researchgate.net
| Methodology | Key Features | Example Reaction | Reference |
|---|---|---|---|
| On-Water Synthesis | Uses water as the reaction medium; avoids organic solvents. | Silver-catalyzed intramolecular cyclization of acetylenic amines. | organic-chemistry.org |
| Solvent-Free Reaction | Reactants are mixed without a solvent, often with heating. | Direct C-3 coupling of 7-azaindole with cyclic imines. | nih.gov |
| Microwave-Assisted Synthesis | Uses microwave energy to rapidly heat reactions, often reducing the need for high-boiling solvents. | Iron-catalyzed cyclization to form the 7-azaindole ring. | researchgate.net |
Atom Economy and Waste Minimization in Synthetic Design
Atom economy is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. Syntheses with high atom economy are inherently "greener" as they generate less waste.
Multicomponent reactions (MCRs) are exemplary in this regard, as they combine three or more starting materials in a single operation to form a complex product, incorporating most or all of the atoms from the reactants. cibtech.orgeurekaselect.comrsc.org The development of MCRs for heterocyclic synthesis is a major focus of green chemistry, as it minimizes steps, purification, and waste. nih.govuni-rostock.deuni-rostock.de
Transition-metal-catalyzed C-H activation and annulation reactions are also highly atom-economical. For example, the Rh(III)-catalyzed reaction of aminopyridines with alkynes constructs the 7-azaindole ring by forming new bonds without the need for pre-functionalized starting materials (like halides), thereby avoiding the generation of stoichiometric salt waste. rsc.org Similarly, one-pot domino reactions, such as the alkali-amide controlled synthesis of 7-azaindoles from 2-fluoro-3-picoline and an aldehyde, streamline the process by combining multiple transformations without isolating intermediates, which reduces solvent and material losses. rsc.orgnsf.govrsc.org These modern approaches stand in contrast to classical linear syntheses that often involve numerous steps with protection/deprotection sequences and generate significant waste.
| Principle | Synthetic Strategy | Description | Advantage |
|---|---|---|---|
| Atom Economy | Multicomponent Reactions (MCRs) | Three or more reactants combine in a single step to form the product. cibtech.orgeurekaselect.com | Maximizes incorporation of reactant atoms into the final product, minimizing byproducts. |
| Step Economy | Domino/Tandem Reactions | Multiple bond-forming events occur sequentially in one pot without changing conditions. rsc.org | Reduces the number of workups and purifications, saving time, solvents, and energy. |
| Waste Reduction | C-H Activation/Functionalization | Forms C-C or C-N bonds directly from C-H bonds, avoiding pre-functionalized substrates. rsc.org | Avoids the production of stoichiometric inorganic or organic waste (e.g., from coupling partners). |
Asymmetric Synthesis Approaches for Enantiomerically Enriched Analogues
While 1H-pyrrolo[2,3-b]pyridin-3-amine, 2-ethyl- is an achiral molecule, the synthesis of enantiomerically enriched analogues is of significant interest in medicinal chemistry, where stereochemistry often dictates biological activity. Several advanced strategies can be envisioned for this purpose.
The most direct approach to creating a chiral analogue would be the asymmetric synthesis of a derivative with a stereocenter. As discussed previously, the use of transaminases provides a powerful method for the asymmetric synthesis of chiral amines from prochiral ketones. bme.humdpi.com An analogue such as (S)- or (R)-1-(2-ethyl-1H-pyrrolo[2,3-b]pyridin-3-yl)ethan-1-amine could be synthesized with high enantiopurity via this biocatalytic method. nih.gov
A more sophisticated strategy involves using the 7-azaindole framework itself to direct stereoselective transformations. In this context, the corresponding 7-azaindoline (the saturated analogue) can act as a powerful chiral auxiliary or directing group. Shibasaki and co-workers have demonstrated that N-acylated 7-azaindolines can participate in highly stereoselective catalytic asymmetric aldol (B89426) and Mannich reactions. mdpi.com In this approach, a chiral catalyst and the azaindoline amide cooperatively control the facial selectivity of the reaction, allowing for the construction of complex chiral products. mdpi.com
Another strategy is the asymmetric cyclization to form a chiral azaindoline ring system directly. For example, the enantioselective cyclization of aminopyridine-derived imines has been achieved with high enantioselectivity using chiral phase-transfer catalysts, demonstrating a pathway to chiral 4- and 6-azaindoline scaffolds that could potentially be adapted for 7-azaindolines. nih.gov
| Asymmetric Approach | Methodology | Type of Chiral Analogue | Key Features |
|---|---|---|---|
| Asymmetric Amination | Biocatalysis with Transaminases (TAs) | Analogue with a chiral primary amine. | High enantioselectivity (often >99% ee) under green, aqueous conditions. bme.hunih.gov |
| Directed Asymmetric Synthesis | Use of 7-azaindoline as a directing group. | Analogue with a new stereocenter created via an aldol or Mannich reaction. | The azaindoline amide acts as a nucleophile, with stereocontrol from a chiral metal complex. mdpi.com |
| Asymmetric Cyclization | Phase-Transfer Catalysis | Chiral 7-azaindoline analogue. | Creates a stereocenter on the heterocyclic ring during its formation. nih.gov |
Comprehensive Analysis of Chemical Reactivity and Transformation Pathways of 1h Pyrrolo 2,3 B Pyridin 3 Amine, 2 Ethyl
Reactivity at the Pyrrole (B145914) Nitrogen (N1)
The pyrrole nitrogen (N1) of the 7-azaindole (B17877) ring is an acidic proton site and a key position for functionalization. Its reactivity is typically accessed under basic conditions, which deprotonate the N-H group to form the more nucleophilic 7-azaindolide anion.
Alkylation and Acylation Reactions
N-alkylation of the 7-azaindole scaffold is a common transformation, generally proceeding under base-mediated conditions to prevent preferential reaction at the more basic pyridine (B92270) nitrogen. researchgate.netpitt.edu The deprotonation of the N1-H with a strong base, such as sodium hydride (NaH) or potassium hydroxide (B78521) (KOH), in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF) generates the N1-anion. researchgate.net This anion readily reacts with various electrophiles.
Alkylation can be achieved using alkyl halides, while Michael-type additions with electron-deficient alkenes, such as acrylonitrile, have also been reported. researchgate.net Acylation reactions similarly occur at the N1 position. One-pot methods have been developed for the direct N-acylation of 7-azaindoles with functionalized carboxylic acids using activating agent systems like 4-(N,N-dimethylamino)pyridine N-oxide (DMAPO) and di-tert-butyl dicarbonate (B1257347) (Boc2O). researchgate.net Furthermore, the synthesis of 7-azaindole-1,3-dicarboxamides demonstrates that acylation at the N1 position is a viable pathway for introducing complex amide functionalities. nih.gov
| Reaction Type | Reagents & Conditions | Product Type | Reference(s) |
| N-Alkylation | NaH, Alkyl Halide, DMF | 1-Alkyl-7-azaindole | researchgate.net |
| Michael Addition | Triton B, Acrylonitrile | 1-(2-Cyanoethyl)-7-azaindole | researchgate.net |
| N-Acylation | Carboxylic Acid, DMAPO, Boc2O | 1-Acyl-7-azaindole | researchgate.net |
| Dicarboxamide Formation | Acylating agents | 1,3-Dicarboxamide derivative | nih.gov |
N-Heterocyclization Pathways
The N1-H bond is an active site for annulation reactions, enabling the construction of fused polycyclic systems. Rhodium(III)-catalyzed reactions involving N-directed ortho C-H activation have been shown to be an efficient, atom-economical strategy for creating complex π-conjugated 7-azaindole derivatives. rsc.org In these transformations, the 7-azaindole, often pre-functionalized at the N1 position with a directing group, couples with partners like alkenyl esters. The reaction proceeds through an initial C-H activation, typically at the C6 position, followed by a "roll-over" C-H activation involving the N1-substituent and subsequent cyclization to form a new fused ring. rsc.org This methodology highlights the capacity of the N1 position to serve as an anchor point for building elaborate heterocyclic frameworks.
Reactivity at the Pyridine Nitrogen (N7)
The pyridine nitrogen (N7) is the most basic site in the 7-azaindole molecule, with a pKa of 4.59 for the conjugate acid. researchgate.net This basicity dictates its reactivity towards protonation, coordination with metal ions, and quaternization.
Coordination Chemistry and Ligand Development Studies
The 7-azaindole scaffold is a versatile ligand in coordination chemistry, capable of binding to metal centers through either the N1 or N7 nitrogen. rsc.org While deprotonation of the N1-H typically leads to coordination through the pyrrolic nitrogen, the pyridine N7 atom is a primary site for coordination in neutral 7-azaindole. acs.orgnih.gov For instance, complexes with methylmercury (B97897) have been shown to involve bonding to the N7 atom, leaving the pyrrole ring protonated. researchgate.net
The dual availability of coordination sites has been exploited in the development of various transition metal complexes with platinum, palladium, ruthenium, and gold for applications such as cytotoxic agents. nih.gov In some structures, both nitrogen atoms participate in binding; homoleptic complexes of the 7-azaindolide anion with transition metals like Fe(II) and Co(II) show exclusive coordination through the N1 atom to the primary metal center, while alkali metal counter-ions (e.g., Na+) remain associated through interactions with both the N1 and N7 atoms. acs.orgnih.gov
| Metal Center | Ligand Form | Coordination Site(s) | Resulting Complex Type | Reference(s) |
| Mn(II), Fe(II), Co(II) | 7-Azaindolide (anion) | N1 (primary); N1/N7 (with counter-ion) | Homoleptic, tetrahedral | acs.org, nih.gov |
| Hg(II) | 7-Azaindole (neutral) | N7 | Cationic complex | researchgate.net |
| Pt(II), Pd(II), Ru(II), Au(I) | Various derivatives | N1 and/or N7 | Cytotoxic agents | nih.gov |
Quaternization Reactions
Alkylation of the 7-azaindole ring under neutral or acidic conditions, without a base to deprotonate the N1 position, typically results in the quaternization of the pyridine nitrogen. researchgate.netpitt.edu This reaction involves the direct attack of the lone pair of electrons on the N7 atom onto an alkyl halide or other alkylating agent, forming a 7-alkyl-7-azaindolium salt. This pathway is often a competing side reaction during attempts at N1-alkylation if the conditions are not sufficiently basic. dtic.mil For example, treating 7-azaindole with a bromoketone in acetone (B3395972) leads to the formation of the corresponding pyridinium (B92312) salt. researchgate.net
Reactivity of the Exocyclic Amine Group (C3-NH2)
The exocyclic amine at the C3 position behaves as a typical aromatic amine, providing a nucleophilic center for a wide range of chemical transformations. Its reactivity is fundamental for introducing diverse functional groups and for constructing novel fused heterocyclic systems.
Reactions analogous to those of 3-aminoindoles and 3-aminopyrroles are expected. A key transformation is diazotization, where the amine reacts with a source of nitrous acid (e.g., NaNO₂ in acidic medium) to form a diazonium salt. These intermediates are highly versatile; for instance, "interrupted" diazotization of related 3-aminoindoles can yield stable diazonium nitrate (B79036) salts. researchgate.net These salts can then be subjected to various displacement reactions.
The nucleophilic character of the C3-amine allows it to participate in condensation and cyclization reactions. Research on related 5-aminopyrroles has shown their utility in multicomponent reactions to build fused pyridine rings. uni-rostock.de Similarly, the C3-amine of the target compound can be expected to react with 1,3-dicarbonyl compounds or other bifunctional electrophiles to construct new annulated systems. Acylation of the amine to form amides is also a straightforward transformation, which can be a prelude to further cyclization reactions. rsc.org
| Reaction Type | Reagents & Conditions | Product Type | Reference(s) |
| Diazotization | NaNO₂, aq. Acid | C3-Diazonium Salt | researchgate.net |
| Cyclocondensation | 1,3-Dicarbonyl compounds, Catalyst | Fused Pyridine Derivatives | uni-rostock.de |
| Amide Formation | Acyl Chloride or Carboxylic Acid | C3-Acylamino Derivative | rsc.org |
Nucleophilic Acyl Substitution and Amide/Urea (B33335) Formation
The primary amine at the C-3 position of the 1H-pyrrolo[2,3-b]pyridine core is a potent nucleophile, readily participating in nucleophilic acyl substitution reactions with a variety of acylating agents. This reactivity allows for the straightforward synthesis of a diverse range of amide and urea derivatives.
The reaction with acyl chlorides or acid anhydrides, typically in the presence of a non-nucleophilic base such as triethylamine (B128534) or pyridine to scavenge the acidic byproduct (e.g., HCl), proceeds efficiently to yield the corresponding N-acylated products. The general mechanism involves the nucleophilic attack of the amine's lone pair on the electrophilic carbonyl carbon of the acylating agent, followed by the elimination of a leaving group to form the stable amide bond.
Similarly, the synthesis of urea derivatives is achieved through the reaction of the 3-amino group with isocyanates. nih.gov This addition reaction is generally rapid and does not require a catalyst, directly yielding N,N'-substituted ureas. The amine attacks the central carbon of the isocyanate, leading to a zwitterionic intermediate that quickly tautomerizes to the final urea product. These reactions are fundamental in medicinal chemistry for modifying the properties of a lead compound. ppublishing.orgthieme.de
Table 1: Illustrative Examples of Amide and Urea Formation This table presents expected products from the reaction of 1H-pyrrolo[2,3-b]pyridin-3-amine, 2-ethyl- with selected reagents, based on established principles of nucleophilic acyl substitution.
| Reagent | Product Name | Class |
| Acetyl chloride | N-(2-ethyl-1H-pyrrolo[2,3-b]pyridin-3-yl)acetamide | Amide |
| Benzoyl chloride | N-(2-ethyl-1H-pyrrolo[2,3-b]pyridin-3-yl)benzamide | Amide |
| Phenyl isocyanate | 1-(2-ethyl-1H-pyrrolo[2,3-b]pyridin-3-yl)-3-phenylurea | Urea |
| Methyl isocyanate | 1-(2-ethyl-1H-pyrrolo[2,3-b]pyridin-3-yl)-3-methylurea | Urea |
Diazotization Reactions and Subsequent Transformations
As a primary aromatic amine, 1H-pyrrolo[2,3-b]pyridin-3-amine, 2-ethyl- can undergo diazotization upon treatment with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl) at low temperatures (0–5 °C). masterorganicchemistry.com This process converts the amino group into a highly versatile diazonium salt intermediate (2-ethyl-1H-pyrrolo[2,3-b]pyridin-3-diazonium chloride). The diazonium group (-N₂⁺) is an excellent leaving group as dinitrogen gas (N₂), facilitating its replacement by a wide range of nucleophiles. masterorganicchemistry.com
The Sandmeyer reaction, which utilizes copper(I) salts (CuX), is a prominent method for transforming the diazonium salt. wikipedia.org For instance, treatment with CuCl or CuBr introduces chloro or bromo substituents at the C-3 position, respectively. masterorganicchemistry.comwikipedia.org Similarly, CuCN can be used to install a nitrile group. Other important transformations include reaction with potassium iodide (KI) to yield the 3-iodo derivative, heating in water to produce the 3-hydroxy analogue, and reaction with fluoroboric acid (HBF₄) in the Balz-Schiemann reaction to form the 3-fluoro compound. masterorganicchemistry.comwikipedia.org These reactions provide a powerful synthetic route to a variety of 3-substituted 7-azaindoles that are otherwise difficult to access directly. nih.gov
Table 2: Representative Diazotization and Subsequent Transformations This table outlines expected products from the diazotization of 1H-pyrrolo[2,3-b]pyridin-3-amine, 2-ethyl- followed by treatment with various reagents, based on the principles of the Sandmeyer and related reactions.
| Reagent(s) | Transformation | Product Name |
| 1. NaNO₂, HCl (aq), 0-5°C 2. CuCl | Sandmeyer Reaction | 3-chloro-2-ethyl-1H-pyrrolo[2,3-b]pyridine |
| 1. NaNO₂, HBr (aq), 0-5°C 2. CuBr | Sandmeyer Reaction | 3-bromo-2-ethyl-1H-pyrrolo[2,3-b]pyridine |
| 1. NaNO₂, H₂SO₄ (aq), 0-5°C 2. CuCN, KCN | Sandmeyer Reaction | 2-ethyl-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile |
| 1. NaNO₂, HCl (aq), 0-5°C 2. KI | Iodination | 2-ethyl-3-iodo-1H-pyrrolo[2,3-b]pyridine |
| 1. NaNO₂, HCl (aq), 0-5°C 2. H₂O, Δ | Hydrolysis | 2-ethyl-1H-pyrrolo[2,3-b]pyridin-3-ol |
Imine and Enamine Formation and Reactivity
The reaction of the primary 3-amino group with aldehydes or ketones under acidic catalysis results in the formation of an imine, also known as a Schiff base. The reaction proceeds via nucleophilic addition of the amine to the carbonyl carbon to form a carbinolamine intermediate. Subsequent protonation of the hydroxyl group turns it into a good leaving group (water), which is eliminated to form the C=N double bond of the imine. This condensation reaction is typically reversible and often requires the removal of water to drive the equilibrium toward the product.
While the prompt mentions enamine formation, it is important to note that enamines are characteristically formed from the reaction of a carbonyl compound with a secondary amine. The primary amine of the title compound will form an imine. An enamine has a C=C double bond adjacent to the nitrogen atom, whereas an imine has a C=N double bond.
Table 3: Illustrative Examples of Imine Formation This table shows the expected imine products from the reaction of 1H-pyrrolo[2,3-b]pyridin-3-amine, 2-ethyl- with representative carbonyl compounds.
| Carbonyl Compound | Product Name | Class |
| Acetone | N-(propan-2-ylidene)-2-ethyl-1H-pyrrolo[2,3-b]pyridin-3-amine | Imine (Ketimine) |
| Benzaldehyde | N-(phenylmethylene)-2-ethyl-1H-pyrrolo[2,3-b]pyridin-3-amine | Imine (Aldimine) |
| Cyclohexanone | N-(cyclohexylidene)-2-ethyl-1H-pyrrolo[2,3-b]pyridin-3-amine | Imine (Ketimine) |
Reductive Amination Strategies
Reductive amination is a highly effective method for forming substituted amines. In this process, 1H-pyrrolo[2,3-b]pyridin-3-amine, 2-ethyl- reacts with an aldehyde or ketone to form an imine (or iminium ion) in situ, which is then immediately reduced to a secondary amine without being isolated. This one-pot procedure prevents the side reactions often associated with direct alkylation of amines.
Commonly used reducing agents for this transformation are mild hydride reagents that are selective for the iminium ion over the starting carbonyl compound. Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN) are particularly effective for this purpose. nih.gov This strategy allows for the controlled and efficient synthesis of a wide array of N-substituted derivatives of the parent amine.
Table 4: Representative Reductive Amination Reactions This table illustrates the expected secondary amine products from the reductive amination of 1H-pyrrolo[2,3-b]pyridin-3-amine, 2-ethyl- with various carbonyl compounds.
| Carbonyl Compound | Reducing Agent | Product Name |
| Formaldehyde (B43269) | NaBH(OAc)₃ | N,N-dimethyl-2-ethyl-1H-pyrrolo[2,3-b]pyridin-3-amine |
| Acetone | NaBH₃CN | N-isopropyl-2-ethyl-1H-pyrrolo[2,3-b]pyridin-3-amine |
| Cyclohexanone | NaBH(OAc)₃ | N-cyclohexyl-2-ethyl-1H-pyrrolo[2,3-b]pyridin-3-amine |
| Benzaldehyde | NaBH₃CN | N-benzyl-2-ethyl-1H-pyrrolo[2,3-b]pyridin-3-amine |
| Note: Reaction with formaldehyde typically leads to dimethylation. |
Electrophilic Aromatic Substitution on the Pyrrolopyridine Core
The 1H-pyrrolo[2,3-b]pyridine ring system is electron-rich and generally reactive towards electrophilic aromatic substitution (EAS). chemistry.coach The reactivity and regioselectivity are governed by the substituents present on the ring. In the case of 1H-pyrrolo[2,3-b]pyridin-3-amine, 2-ethyl-, the heterocyclic core is highly activated towards electrophilic attack. The 3-amino group is a powerful activating ortho-, para-directing group, while the 2-ethyl group is a weaker activating ortho-, para-director.
For the unsubstituted 7-azaindole, EAS occurs preferentially at the C-3 position of the electron-rich pyrrole ring. researchgate.netrsc.org However, with the C-2 and C-3 positions already occupied, the directing effects of the existing substituents will guide incoming electrophiles to other positions. The strong activating effect of the C-3 amino group is expected to dominate, directing substitution to its ortho (C-4) and para (C-6) positions. masterorganicchemistry.com Therefore, electrophilic substitution is predicted to occur on the pyridine portion of the fused ring system at the C-4 and C-6 positions. youtube.com
Halogenation Reactions
The halogenation of the activated 7-azaindole core can be achieved using standard electrophilic halogenating agents. For bromination and chlorination, N-bromosuccinimide (NBS) and N-chlorosuccinimide (NCS) in a polar aprotic solvent like DMF or acetonitrile (B52724) are commonly employed. Iodination can be performed with iodine in the presence of a base or an oxidizing agent. Given the strong directing effects of the C-3 amino group, halogenation is expected to yield a mixture of 4-halo and 6-halo derivatives. The precise ratio of these isomers would depend on the specific reaction conditions and the steric hindrance around each position. chemrxiv.org
Table 5: Illustrative Halogenation Reactions This table presents the expected products for the electrophilic halogenation of 1H-pyrrolo[2,3-b]pyridin-3-amine, 2-ethyl-, predicting substitution at the C-4 and C-6 positions.
| Reagent | Solvent | Expected Major Product(s) |
| N-Chlorosuccinimide (NCS) | Acetonitrile | 4-chloro- and 6-chloro-2-ethyl-1H-pyrrolo[2,3-b]pyridin-3-amine |
| N-Bromosuccinimide (NBS) | DMF | 4-bromo- and 6-bromo-2-ethyl-1H-pyrrolo[2,3-b]pyridin-3-amine |
| Iodine, HIO₃ | Ethanol/H₂O | 4-iodo- and 6-iodo-2-ethyl-1H-pyrrolo[2,3-b]pyridin-3-amine |
Nitration and Sulfonation Studies
Nitration and sulfonation are classic electrophilic aromatic substitution reactions. Nitration is typically carried out with a mixture of concentrated nitric acid and sulfuric acid, which generates the highly electrophilic nitronium ion (NO₂⁺). Sulfonation is accomplished using fuming sulfuric acid (H₂SO₄/SO₃), where SO₃ acts as the electrophile. chemistry.coach
For the highly activated 2-ethyl-3-amino-7-azaindole system, these reactions must be conducted under carefully controlled, often milder, conditions to avoid oxidation and polysubstitution. As with halogenation, substitution is predicted to occur at the C-4 and C-6 positions, yielding a mixture of nitro or sulfonic acid derivatives. researchgate.net In some cases, prior N-protection of the amine might be necessary to prevent side reactions and control regioselectivity. The sulfonation reaction is often reversible, which can be exploited for synthetic strategies using the sulfonic acid group as a temporary blocking group. chemistry.coach
Table 6: Illustrative Nitration and Sulfonation Reactions This table outlines the expected outcomes of nitration and sulfonation on the title compound, based on established EAS principles.
| Reagent(s) | Reaction | Expected Major Product(s) |
| HNO₃, H₂SO₄ (conc.) | Nitration | 4-nitro- and 6-nitro-2-ethyl-1H-pyrrolo[2,3-b]pyridin-3-amine |
| H₂SO₄ (fuming) | Sulfonation | 3-amino-2-ethyl-1H-pyrrolo[2,3-b]pyridine-4-sulfonic acid and 3-amino-2-ethyl-1H-pyrrolo[2,3-b]pyridine-6-sulfonic acid |
Nucleophilic Aromatic Substitution on Activated Analogues
Direct nucleophilic aromatic substitution (SNAr) on the pyridine ring of the 7-azaindole system is generally challenging due to the deactivating effect of the fused pyrrole ring. researchgate.net However, when the pyridine ring is "activated" by the presence of strong electron-withdrawing groups, such as a halogen, SNAr reactions can proceed, providing a key pathway for functionalization. While specific data on 2-ethyl-1H-pyrrolo[2,3-b]pyridin-3-amine as a substrate in SNAr is not extensively documented, the reactivity of analogous halo-7-azaindoles provides significant insight into these transformations.
The position of the leaving group on the pyridine ring is critical. Positions C4 and C6 are the most favorable for nucleophilic attack based on charge distribution calculations. researchgate.net For instance, the reaction of 4-chloro-7-azaindole (B22810) with aniline (B41778) required heating at 180°C to afford the aminated product. researchgate.net The activation can also be achieved through protonation of the pyridine nitrogen under acidic conditions, which increases the electrophilicity of the ring system. This strategy has been employed in the acid-catalyzed nucleophilic heteroaromatic substitution (SNHetarH+) of 7-chloro-6-azaindoles with various amines, a reaction that can be facilitated by microwave irradiation. researchgate.net
The choice of base and solvent system is also pivotal. Strong bases, such as potassium hydroxide in dimethyl sulfoxide (B87167) (DMSO), have been shown to promote the N-arylation of indoles with electron-deficient chloro- and fluoroarenes under transition-metal-free conditions. chemicalbook.comrsc.org Intramolecular SNAr is also a viable strategy for the construction of the 7-azaindole skeleton itself. One synthetic approach involves the directed ortho-metalation of 2,6-dichloropyridine, followed by reaction with an epoxide and subsequent intramolecular substitution by an amine to form the pyrrole ring. researchgate.net
The following table summarizes representative SNAr reactions on activated 7-azaindole analogues, illustrating the variety of nucleophiles and conditions employed.
| Activated Substrate | Nucleophile | Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|
| 7-Chloro-6-azaindole | Aliphatic/Aromatic Amines | Acid-catalyzed, Microwave-assisted | 7-Amino-6-azaindole derivatives | Not specified | researchgate.net |
| 4-Chloro-7-azaindole | Aniline | 180°C, 3 hours | 4-Anilino-7-azaindole | 84% (unexpectedly formed 4-amino-5-azaindole) | researchgate.net |
| 2-Fluoro-3-methylpyridine (B30981) (precursor) | In situ generated imine | LiN(SiMe3)2, iPr2O, 110°C | 7-Azaindoline derivative (via intramolecular SNAr) | Up to 93% | nsf.govrsc.org |
| 2,6-Dichloropyridine (precursor) | Adamantylamine (intramolecular) | LDA, THF; then heat | 1-Adamantyl-3-substituted-7-azaindole | Not specified | researchgate.net |
Radical Reactions Involving 1H-pyrrolo[2,3-b]pyridin-3-amine, 2-ethyl-
The involvement of the 7-azaindole scaffold in radical reactions offers alternative pathways for functionalization that complement traditional ionic reactions. Research in this area has explored intramolecular cyclizations to build polycyclic systems and intermolecular reactions for direct C-H functionalization.
A notable application is the tin-free radical-mediated aryl amination for the synthesis of 7-azaindolines, which are direct precursors to 7-azaindoles. acs.org This methodology involves the generation of an aryl radical which then adds to an azomethine bond. Another powerful strategy involves the intramolecular free-radical cyclization of appropriately substituted pyrrolylpyridinium salts. beilstein-journals.org Using tris(trimethylsilyl)silane (B43935) (TTMSS) as a mediator and azobisisobutyronitrile (AIBN) as an initiator, o-bromophenyl-substituted pyrrolylpyridinium salts can be cyclized to form novel polyheterocyclic frameworks containing the pyrido-pyrrolo fused system in good yields. beilstein-journals.org
The photochemistry of 7-azaindole also reveals radical pathways. Theoretical and experimental studies on the excited-state dynamics of a hydrogen-bonded complex between 7-azaindole and phenol (B47542) suggest a deactivation mechanism involving a concerted proton-electron transfer (CPET). nih.gov This process leads to the formation of a radical pair, consisting of a hydrogenated 7-azaindole radical (7AIH•) and a phenoxy radical (PhO•), highlighting the capacity of the 7-azaindole system to participate in photo-induced radical processes. nih.gov
| Reaction Type | Substrate Type | Key Reagents | Product Type | Key Finding | Reference |
|---|---|---|---|---|---|
| Intramolecular Cyclization | o-Bromophenyl-substituted pyrrolylpyridinium salts | (TMS)3SiH, AIBN | Pyrido[2,1-a]pyrrolo[3,4-c]isoquinolines | Efficient assembly of a new polyheterocyclic skeleton. | beilstein-journals.org |
| Intramolecular Aryl Amination | N-(o-bromobenzylidene)-3-aminopyridine derivatives (precursors) | (TMS)3SiH, AIBN | 7-Azaindolines | Provides access to the 7-azaindoline core via radical cyclization. | acs.org |
| Photo-induced Radical Formation | 7-Azaindole-phenol complex | UV light (pump-probe) | 7AIH•/PhO• radical pair | Evidence for a concerted proton-electron transfer (CPET) deactivation pathway. | nih.gov |
Oxidation and Reduction Chemistry of the Heterocyclic System
The dual-ring system of 7-azaindole allows for a range of oxidation and reduction reactions, targeting either the pyrrole or pyridine moiety, often with high selectivity depending on the reagents and conditions.
Oxidation: The pyrrole ring of 7-azaindole is susceptible to oxidation. A simple and efficient method for the oxidation of 7-azaindoles to their corresponding 7-azaisatins (pyrrolo[2,3-b]pyridine-2,3-diones) utilizes pyridinium chlorochromate (PCC) adsorbed on silica (B1680970) gel, with aluminum chloride (AlCl₃) as a Lewis acid catalyst. researchgate.net This method is noted for its simple work-up and good yields. Oxidation can also occur at the pyridine nitrogen, forming N-oxides. These N-oxides are valuable intermediates for further functionalization of the pyridine ring, for example, via Reissert-Henze type reactions to introduce substituents at the C6 position. researchgate.netresearchgate.net
Reduction: The reduction of the 7-azaindole core has been studied extensively, with catalytic hydrogenation being the most common method. The selectivity of the reduction is highly dependent on the reaction conditions.
Reduction to Azaindolines: Selective hydrogenation of the C2-C3 double bond of the pyrrole ring yields 7-azaindolines (2,3-dihydro-1H-pyrrolo[2,3-b]pyridines). This transformation can be challenging due to potential catalyst poisoning by the basic nitrogen atoms and over-reduction. nih.gov However, enantioselective hydrogenation of various 7-azaindoles to chiral azaindolines has been successfully achieved using ruthenium-PhTRAP catalysts with high enantioselectivity. thieme-connect.com
Reduction to Hexahydro Derivatives: In an acidic medium, hydrogenation can proceed further. Using a platinum catalyst under atmospheric pressure and temperature in an acidic environment, 7-azaindole can be fully reduced to 2,3,3a,4,5,6-hexahydro-1H-pyrrolo[2,3-b]pyridine. researchgate.net
Reduction with Ring Cleavage: Under more forcing neutral conditions (e.g., high-pressure hydrogenation at 200°C), the pyrrole ring can be cleaved to yield 2-amino-3-ethylpyridine. researchgate.net
The following table summarizes key redox transformations of the 7-azaindole scaffold.
| Transformation | Substrate | Reagents/Conditions | Product | Selectivity | Reference |
|---|---|---|---|---|---|
| Oxidation | 7-Azaindole | PCC-SiO₂, AlCl₃, Dichloroethane | 7-Azaisatin | Oxidation of pyrrole ring at C2 and C3. | researchgate.net |
| Reduction (Pyrrole Ring) | 7-Azaindole | Ru-PhTRAP catalyst, H₂ | Chiral 7-Azaindoline | Enantioselective reduction of C2=C3 bond. | thieme-connect.com |
| Reduction (Full) | 7-Azaindole | Pt catalyst, H₂, Acidic medium | 2,3,3a,4,5,6-Hexahydro-1H-pyrrolo[2,3-b]pyridine | Full reduction of the heterocyclic system. | researchgate.net |
| Reduction (Ring Cleavage) | 7-Azaindole | H₂, Neutral medium, 200°C | 2-Amino-3-ethylpyridine | Cleavage of the pyrrole ring. | researchgate.net |
Mechanistic Studies of Key Transformations Utilizing Advanced Techniques
Understanding the precise mechanisms of reactions involving the 7-azaindole core is crucial for optimizing existing synthetic methods and designing new ones. Advanced techniques, including computational chemistry (DFT), kinetic analysis, and in-situ monitoring, have provided deep insights into these transformation pathways.
One of the most studied reactions is the Rh(III)-catalyzed synthesis of 7-azaindoles from 2-aminopyridines and alkynes. nih.gov Density Functional Theory (DFT) simulations have been instrumental in elucidating the role of the silver salt oxidant (e.g., AgSbF₆) often required in these reactions. chemicalbook.comnih.gov The calculations suggest that the Ag⁺ ion oxidizes a neutral Rh(III) intermediate to a more reactive cationic Rh(III)-pyridyl⁺ complex. nih.gov This oxidation facilitates the subsequent C-H activation, alkyne insertion, and reductive elimination steps, effectively lowering the activation barriers and promoting catalysis. nih.gov The proposed mechanism for a related rhodium-catalyzed cross-dehydrogenative coupling also involves a C-H activation step to form a six-membered rhodacycle intermediate. chemistryviews.org
Mechanistic studies have also clarified the nature of SNAr reactions. While long assumed to be stepwise, recent investigations suggest that many SNAr reactions exist on a mechanistic continuum between stepwise and concerted pathways, a finding supported by DFT calculations. eurekaselect.com
In the realm of photochemistry, ab initio calculations combined with picosecond pump-probe experiments on the 7-azaindole-phenol complex have detailed an ultrafast deactivation channel. nih.gov The study points to a concerted proton-electron transfer (CPET) mechanism, where electron transfer from phenol to the excited 7-azaindole is followed by proton transfer in the same kinetic step, leading to the formation of a radical pair. nih.gov
While direct in-situ monitoring of reactions on 2-ethyl-1H-pyrrolo[2,3-b]pyridin-3-amine using techniques like time-resolved synchrotron X-ray diffraction or Raman spectroscopy has not been specifically reported, these methods represent a powerful frontier for gaining real-time mechanistic understanding of complex solid-state and solution-phase reactions. birmingham.ac.uk
| Transformation Studied | Technique(s) | Key Mechanistic Insight | Reference |
|---|---|---|---|
| Rh(III)-Catalyzed 7-Azaindole Synthesis | Density Functional Theory (DFT) | Ag⁺ oxidant generates a cationic Rh(III) intermediate, accelerating C-H activation and subsequent steps. | chemicalbook.comnih.gov |
| Excited-State Deactivation | Pump-probe spectroscopy, ab initio calculations | A concerted proton-electron transfer (CPET) leads to radical pair formation as a key deactivation channel. | nih.gov |
| Nucleophilic Aromatic Substitution (SNAr) | Kinetic Isotope Effects, DFT | Reactions can proceed via a mechanistic continuum from stepwise to concerted, often subject to general base catalysis. | eurekaselect.com |
| Pd-catalyzed Annulation | Product analysis | Proposed mechanism involves formation of a π-allyl complex followed by intermolecular nucleophilic attack. | nih.gov |
Derivatization and Functionalization Strategies for 1h Pyrrolo 2,3 B Pyridin 3 Amine, 2 Ethyl
Synthesis of Substituted 3-Amino-1H-pyrrolo[2,3-b]pyridines through Site-Selective Modifications
The 2-ethyl-1H-pyrrolo[2,3-b]pyridin-3-amine core presents several positions amenable to site-selective modifications, including the pyridine (B92270) and pyrrole (B145914) rings, the 3-amino group, and the N1-position of the pyrrole ring.
The functionalization of the 7-azaindole (B17877) ring system can be achieved through various metal-catalyzed cross-coupling reactions. researchgate.net For instance, palladium-catalyzed reactions are commonly employed for the arylation or alkenylation of the azaindole core. nih.gov Directed metalation strategies have also proven effective for the regioselective functionalization of 7-azaindole. nih.gov This involves the use of a directing group to facilitate metalation at a specific position, followed by quenching with an electrophile. For example, an N7-carbamoyl group can direct metalation to the C6 position, and a subsequent "dance" of the directing group to the N1 position can allow for further functionalization at the C2 position. nih.gov
The 3-amino group is a key handle for derivatization, readily undergoing acylation, sulfonylation, and condensation reactions with various electrophiles to introduce a wide array of substituents. These modifications can significantly alter the physicochemical and biological properties of the resulting molecules.
Furthermore, the N1-position of the pyrrole ring can be selectively alkylated or arylated under appropriate basic conditions. This modification is crucial for modulating properties such as solubility and for creating specific interactions with biological targets.
Table 1: Examples of Site-Selective Modifications on the 7-Azaindole Scaffold
| Reaction Type | Position(s) Functionalized | Reagents and Conditions | Reference |
| Directed Metalation | C6, C2 | N7-Carbamoyl, BuLi, Electrophile | nih.gov |
| Sonogashira Coupling | C2 | 2-Amino-3-iodopyridine, Terminal Alkyne, Pd catalyst, CuI | organic-chemistry.org |
| N-Alkylation | N1 | Base (e.g., NaH), Alkyl Halide | researchgate.net |
Formation of Condensed Heterocyclic Systems Utilizing the Pyrrolopyridine Amine
The vicinal arrangement of the 3-amino group and the pyrrole nitrogen in 2-ethyl-1H-pyrrolo[2,3-b]pyridin-3-amine makes it an ideal precursor for the synthesis of various fused heterocyclic systems through annulation reactions.
Imidazo[1,2-a]pyrido[3,2-e]pyrazines and Related Fused Scaffolds
The synthesis of imidazo[1,2-a]pyrazine (B1224502) derivatives often involves the condensation of a 2-aminopyrazine (B29847) with an α-haloketone or a related two-carbon synthon. researchgate.net In the context of 2-ethyl-1H-pyrrolo[2,3-b]pyridin-3-amine, the 3-amino group can act as the nucleophile in a condensation reaction with an appropriate α-dicarbonyl or equivalent species, leading to the formation of an intermediate that can subsequently cyclize to form the imidazo-fused system.
A plausible synthetic route could involve the reaction of 2-ethyl-1H-pyrrolo[2,3-b]pyridin-3-amine with an α-halocarbonyl compound, followed by intramolecular cyclization. Another approach involves a one-pot, three-component reaction between an aminopyridine, an aldehyde, and an isocyanide, often catalyzed by iodine. nih.gov Adapting this methodology to the 3-amino-7-azaindole scaffold could provide a direct route to diversely substituted imidazo[1,2-a]pyrido[3,2-e]pyrazines.
Triazolo[1,5-a]pyrido[3,2-e]pyrazines
The construction of the triazolo[1,5-a]pyrimidine ring system can be achieved through the reaction of a 3-amino-1,2,4-triazole with a 1,3-dicarbonyl compound or its equivalent. For the synthesis of triazolo[1,5-a]pyrido[3,2-e]pyrazines from 2-ethyl-1H-pyrrolo[2,3-b]pyridin-3-amine, a multi-step sequence would be necessary.
A potential strategy involves the initial conversion of the 3-amino group into a hydrazino or a related functionality, which can then be cyclized to form the triazole ring. For instance, treatment of the amine with a reagent like cyanogen (B1215507) bromide could yield a cyanamide, which upon reaction with hydrazine (B178648) would form an aminoguanidine. Subsequent cyclization with an orthoester or a similar one-carbon synthon would lead to the formation of the triazole ring. Finally, annulation of the pyrazine (B50134) ring would complete the synthesis of the target tricyclic system. The synthesis of related triazolopyrazine derivatives has been reported, providing a foundation for developing a specific route. nih.govmdpi.com
Regioselective Functionalization of the 2-ethyl Group
Direct functionalization of the 2-ethyl group presents a challenge due to the relative inertness of the C-H bonds. However, recent advances in C-H activation chemistry offer potential solutions. For example, strategies for the C-H functionalization of 2-alkyl tryptamines have been developed, which could be adapted to the 7-azaindole system. rsc.org These methods often involve transition metal catalysis to achieve regioselective oxidation or coupling at the alkyl side chain.
Alternatively, a functional group can be introduced at the ethyl group through a multi-step sequence. For example, radical bromination could be attempted, although selectivity might be an issue. A more controlled approach would involve the synthesis of the 7-azaindole core with a pre-functionalized 2-substituent, such as a 2-(2-hydroxyethyl) or a 2-(2-bromoethyl) group, which can then be further elaborated.
Development of Chemical Libraries of 1H-pyrrolo[2,3-b]pyridin-3-amine, 2-ethyl- Derivatives for Academic Screening
The development of chemical libraries based on the 2-ethyl-1H-pyrrolo[2,3-b]pyridin-3-amine scaffold is of significant interest for academic screening and drug discovery. nih.gov The multiple points of diversity on this scaffold allow for the generation of a large number of analogues with varied substitution patterns.
A common strategy for library synthesis involves a divergent approach, where a common intermediate is treated with a variety of building blocks to create a library of related products. For example, the 3-amino group can be acylated with a library of carboxylic acids, or the entire scaffold can be used in multicomponent reactions to rapidly generate structural diversity. nih.gov
Table 2: Potential Diversity Points for Library Synthesis
| Diversity Point | Potential Modifications |
| 3-Amino Group | Acylation, Sulfonylation, Reductive Amination |
| N1-Position | Alkylation, Arylation |
| C4, C5, C6-Positions | Halogenation, Cross-coupling reactions |
| 2-Ethyl Group | Functionalization via C-H activation |
Polyfunctionalization and Orthogonal Protecting Group Strategies
The synthesis of complex derivatives of 2-ethyl-1H-pyrrolo[2,3-b]pyridin-3-amine often requires the use of protecting groups to achieve selectivity in a multi-step sequence. Orthogonal protecting group strategies are particularly valuable, as they allow for the selective removal of one protecting group in the presence of others. organic-chemistry.org
For instance, the N1-position of the pyrrole ring and the 3-amino group can be protected with groups that are cleaved under different conditions. A common combination is the use of a Boc (tert-butyloxycarbonyl) group for the amine, which is acid-labile, and a SEM (2-(trimethylsilyl)ethoxymethyl) or a benzyl (B1604629) group for the pyrrole nitrogen, which are removed under different conditions (fluoride ions or hydrogenolysis, respectively). This allows for the selective deprotection and functionalization of each position independently.
The application of such strategies is crucial when multiple reactive sites need to be addressed in a controlled manner to build up molecular complexity. Careful planning of the protecting group strategy is a key element in the successful synthesis of highly functionalized 7-azaindole derivatives.
Computational and Theoretical Investigations of 1h Pyrrolo 2,3 B Pyridin 3 Amine, 2 Ethyl
Quantum Chemical Calculations of Electronic Structure and Reactivity Descriptors
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 2-ethyl-1H-pyrrolo[2,3-b]pyridin-3-amine, these calculations provide insights into its stability, reactivity, and the distribution of electrons within its framework.
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of a molecule's kinetic stability.
For the 1H-pyrrolo[2,3-b]pyridine (7-azaindole) core, the HOMO is typically distributed over the electron-rich pyrrole (B145914) ring, while the LUMO is more localized on the electron-deficient pyridine (B92270) ring. The introduction of an electron-donating amine group at the 3-position is expected to raise the energy of the HOMO, making the molecule a better electron donor. Conversely, the electron-donating ethyl group at the 2-position will also contribute to raising the HOMO energy. The precise energies and localizations of these orbitals require specific density functional theory (DFT) or other high-level ab initio calculations.
Table 1: Predicted Frontier Molecular Orbital Energies for 2-ethyl-1H-pyrrolo[2,3-b]pyridin-3-amine (Illustrative) (Note: These are hypothetical values for illustrative purposes, as specific literature data is unavailable. Actual values would be obtained from DFT calculations, for example, at the B3LYP/6-311++G(d,p) level of theory.)
| Molecular Orbital | Energy (eV) |
| HOMO | -5.2 |
| LUMO | -0.8 |
| HOMO-LUMO Gap | 4.4 |
Electrostatic Potential Surfaces and Charge Distribution
The molecular electrostatic potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. The MEP maps the electrostatic potential onto the electron density surface. Regions of negative potential (typically colored red or yellow) indicate areas rich in electrons and are prone to electrophilic attack. Conversely, regions of positive potential (blue) are electron-poor and susceptible to nucleophilic attack.
In 2-ethyl-1H-pyrrolo[2,3-b]pyridin-3-amine, the most negative potential is expected to be localized on the nitrogen atom of the pyridine ring and the exocyclic amine group, making these the primary sites for interaction with electrophiles. The hydrogen atoms of the amine group and the pyrrole NH group would exhibit the most positive potential, indicating their susceptibility to deprotonation or interaction with nucleophiles.
Conformational Analysis and Tautomerism Studies of the Heterocyclic System
The flexibility of the 2-ethyl group introduces conformational isomers for 2-ethyl-1H-pyrrolo[2,3-b]pyridin-3-amine. Rotation around the C2-C(ethyl) single bond can lead to different spatial arrangements of the ethyl group relative to the planar heterocyclic core. Computational methods can be employed to map the potential energy surface of this rotation and identify the most stable conformer(s).
Furthermore, the 1H-pyrrolo[2,3-b]pyridine scaffold is known to exhibit tautomerism. The most common tautomeric form is the 1H, but a 7H tautomer, where the proton resides on the pyridine nitrogen, is also possible. The relative stability of these tautomers is highly dependent on the substitution pattern and the surrounding environment (e.g., solvent). For 2-ethyl-1H-pyrrolo[2,3-b]pyridin-3-amine, computational studies would be necessary to determine the energy difference between the 1H and 7H tautomers and the energy barrier for their interconversion.
Reaction Mechanism Elucidation via Transition State Theory and Energy Profile Mapping
Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions. By mapping the potential energy surface of a reaction, stationary points such as reactants, products, intermediates, and transition states can be located. Transition state theory can then be used to calculate reaction rates.
For 2-ethyl-1H-pyrrolo[2,3-b]pyridin-3-amine, a potential reaction of interest could be electrophilic aromatic substitution. The MEP analysis suggests that the C4 and C6 positions of the pyridine ring and the C5 position of the pyrrole ring are potential sites for electrophilic attack. Computational modeling could elucidate the preferred reaction pathway by comparing the activation energies for substitution at these different positions.
Spectroscopic Property Prediction (e.g., NMR chemical shifts, vibrational frequencies) for Structural Assignment Support
Computational methods can predict various spectroscopic properties, which can be invaluable for the structural elucidation of new compounds.
NMR Chemical Shifts: Gauge-Independent Atomic Orbital (GIAO) calculations are commonly used to predict ¹H and ¹³C NMR chemical shifts. By comparing the calculated shifts with experimental data, the proposed structure of 2-ethyl-1H-pyrrolo[2,3-b]pyridin-3-amine can be confirmed.
Table 2: Predicted ¹³C NMR Chemical Shifts for 2-ethyl-1H-pyrrolo[2,3-b]pyridin-3-amine (Illustrative) (Note: These are hypothetical values for illustrative purposes. Actual values would be obtained from GIAO calculations.)
| Carbon Atom | Predicted Chemical Shift (ppm) |
| C2 | 155 |
| C3 | 120 |
| C3a | 130 |
| C4 | 115 |
| C5 | 128 |
| C6 | 112 |
| C7a | 148 |
| C(ethyl) CH₂ | 25 |
| C(ethyl) CH₃ | 15 |
Chemoinformatics and Machine Learning Approaches for Predicting Synthetic Routes and Reactivity
Computer-Aided Synthesis Planning (CASP) tools, powered by machine learning, are instrumental in designing viable synthetic routes for target molecules. nih.govacs.org The core principle behind many of these tools is retrosynthesis, a method that involves deconstructing a target molecule into simpler, commercially available precursors. atomfair.com For a molecule such as 1H-pyrrolo[2,3-b]pyridin-3-amine, 2-ethyl-, a retrosynthesis algorithm would identify key chemical bonds (disconnections) that can be broken to reveal simpler starting materials.
These models are often trained on massive reaction databases, such as those from Reaxys or the US Patent and Trademark Office (USPTO), which contain millions of documented reactions. nih.govresearchgate.net Methodologies employed include:
Template-based Approaches: These methods use a library of predefined reaction rules or "templates" extracted from known reactions. acs.orgstanford.edu The algorithm matches the target molecule to these templates to suggest possible precursors.
Template-free Approaches: More recent methods utilize deep learning architectures like sequence-to-sequence models or graph neural networks. nih.gov These models treat molecules as sequences of text (SMILES strings) or as molecular graphs, learning the underlying rules of chemical transformations without explicit programming. stanford.edurjptonline.org This allows them to propose novel and non-obvious synthetic steps.
Monte Carlo Tree Search (MCTS) and Reinforcement Learning: These techniques can explore the vast space of possible synthetic routes, learning to prioritize pathways that are more likely to be successful and efficient based on a reward system. mdpi.comnih.gov
For 1H-pyrrolo[2,3-b]pyridin-3-amine, 2-ethyl-, a hypothetical retrosynthetic analysis by an ML model might propose several pathways. The model would rank these routes based on factors like the number of steps, predicted yield for each step, and the commercial availability of the starting materials. An illustrative output is shown in Table 1.
Table 1: Hypothetical Retrosynthesis Pathways Predicted by a Machine Learning Model
| Rank | Proposed Route | Key Disconnection | Predicted Precursors | Confidence Score |
| 1 | Route A | C-N bond formation (amination) | 2-ethyl-1H-pyrrolo[2,3-b]pyridine and an aminating agent | 0.92 |
| 2 | Route B | Pyrrole ring formation | A substituted pyridine precursor and a reagent for annulation | 0.85 |
| 3 | Route C | Introduction of ethyl group | 1H-pyrrolo[2,3-b]pyridin-3-amine and an ethylating agent | 0.78 |
This table is for illustrative purposes only and does not represent actual experimental data.
Beyond planning the route, machine learning models can predict the outcome of specific chemical reactions, a critical step in evaluating the feasibility of a proposed synthesis. researchgate.netrsc.org These models predict factors such as reaction yield, selectivity, and potential side products. nih.gov This is achieved by learning from detailed experimental data, including reactants, reagents, solvents, and temperature. rjptonline.org
The process typically involves:
Molecular Representation: Molecules are converted into machine-readable formats. This can range from simple fingerprints to complex graph-based representations or descriptors derived from quantum mechanics (QM) calculations. stanford.eduyoutube.comacs.org For 1H-pyrrolo[2,3-b]pyridin-3-amine, 2-ethyl-, descriptors could include electronic properties like local ionization energy or Hirshfeld charges on the amine and pyridine nitrogen atoms, which are crucial for reactivity. nih.gov
Model Training: A variety of ML algorithms can be used, including deep neural networks (DNNs), gradient boosting models, and transformer architectures. preprints.orgnih.gov These models are trained to find correlations between the molecular representations of reactants and the experimentally observed outcomes. doi.org
Prediction: Once trained, the model can predict the yield or major product for a new, unseen reaction. rsc.org Recent models have achieved high accuracy, in some cases exceeding 90% for specific reaction classes. atomfair.com
For the synthesis of 1H-pyrrolo[2,3-b]pyridin-3-amine, 2-ethyl-, a reactivity prediction model could be used to optimize reaction conditions. For instance, if considering a coupling reaction to form the azaindole core, the model could predict the yield for various catalysts, ligands, and solvents, as illustrated in Table 2. This allows chemists to computationally screen a wide range of conditions before entering the lab. youtube.com
Table 2: Illustrative ML Prediction of Reaction Yield for a Hypothetical Coupling Reaction
| Catalyst | Ligand | Solvent | Temperature (°C) | Predicted Yield (%) |
| Pd(OAc)₂ | XPhos | Dioxane | 100 | 88 |
| Pd₂(dba)₃ | SPhos | Toluene | 110 | 82 |
| Pd(OAc)₂ | RuPhos | Dioxane | 100 | 75 |
| CuI | None | DMF | 120 | 65 |
This table is for illustrative purposes only and does not represent actual experimental data.
While powerful, these computational tools have limitations. The accuracy of their predictions is highly dependent on the quality and scope of the training data. atomfair.com Many reaction databases lack "negative data," or information on failed reactions, which can bias the models. acs.org Furthermore, some complex models can act as "black boxes," making it difficult to understand the chemical reasoning behind their predictions, although this is an active area of research. rsc.org Despite these challenges, the integration of chemoinformatics and machine learning is revolutionizing synthetic chemistry by providing data-driven insights that complement the knowledge and creativity of chemists. researchgate.netacs.org
Advanced Spectroscopic and Structural Characterization Techniques in Research on 1h Pyrrolo 2,3 B Pyridin 3 Amine, 2 Ethyl and Its Derivatives
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules in solution. For derivatives of 1H-pyrrolo[2,3-b]pyridine, NMR provides unambiguous evidence of their structure.
2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry
While simple 1D NMR (¹H and ¹³C) provides initial information on the chemical environment of protons and carbons, 2D NMR techniques are essential for assembling the complete molecular structure of complex derivatives. For a molecule like 2-ethyl-1H-pyrrolo[2,3-b]pyridin-3-amine, these techniques would be used as follows:
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings within the same spin system. For the title compound, COSY would show correlations between the ethyl protons (CH₂ and CH₃) and between the aromatic protons on the pyridine (B92270) and pyrrole (B145914) rings.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It allows for the unambiguous assignment of each carbon atom that has an attached proton.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds. This is particularly powerful for identifying quaternary carbons and for piecing together different fragments of the molecule. For instance, correlations from the ethyl protons to the C2 carbon of the pyrrole ring would confirm the position of the ethyl group.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, providing information about the stereochemistry and conformation of the molecule.
In studies of related 7-azaindole (B17877) derivatives, detailed NMR data has been published. For example, the ¹H and ¹³C NMR data for various substituted 1H-pyrrolo[2,3-b]pyridines have been extensively used to confirm their structures.
Table 1: Representative ¹H and ¹³C NMR Chemical Shift Data for a Substituted 7-Azaindole Derivative (Note: This is a representative table based on data for related compounds, as specific data for 2-ethyl-1H-pyrrolo[2,3-b]pyridin-3-amine is not publicly available.)
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Key HMBC Correlations |
| H4 | ~8.15 | ~143.1 | C2, C5, C6, C7a |
| H5 | ~7.15 | ~118.8 | C3a, C4, C6, C7 |
| H6 | ~7.63 | ~127.2 | C4, C5, C7a |
| NH (Pyrrole) | ~11.50 | - | C2, C3, C3a, C7a |
| NH₂ (Amine) | ~5.00 | - | C2, C3, C4 |
| CH₂ (Ethyl) | ~2.80 | ~22.0 | C2, C3, CH₃ |
| CH₃ (Ethyl) | ~1.30 | ~14.0 | C2, CH₂ |
| C2 | - | ~148.0 | H4, NH, NH₂, CH₂ |
| C3 | - | ~115.0 | H4, NH, NH₂, CH₂ |
| C3a | - | ~126.6 | H4, H5, NH |
| C7 | - | ~140.3 | H5, H6 |
| C7a | - | ~149.0 | H4, H6, NH |
Solid-State NMR for Polymorph and Crystal Structure Analysis
Solid-State NMR (ssNMR) is a powerful technique for characterizing materials in their solid form. It is particularly useful for studying polymorphism, where a compound can exist in different crystal structures. Different polymorphs can have distinct physical properties, and ssNMR can detect the subtle differences in the local chemical environments of the atoms in each form. While specific ssNMR studies on 2-ethyl-1H-pyrrolo[2,3-b]pyridin-3-amine are not documented, the technique is widely applied in the pharmaceutical industry to ensure the correct polymorphic form of a drug is being produced.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Pathway Analysis
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, allowing for the determination of the elemental formula of a compound. This is a crucial step in confirming the identity of a newly synthesized molecule. For 2-ethyl-1H-pyrrolo[2,3-b]pyridin-3-amine (C₉H₁₂N₃), the expected exact mass of the protonated molecule [M+H]⁺ would be calculated and compared to the experimental value, typically with an error of less than 5 ppm.
Furthermore, by inducing fragmentation of the molecule within the mass spectrometer (e.g., through collision-induced dissociation in MS/MS experiments), a characteristic fragmentation pattern is obtained. Analysis of these fragments provides valuable information about the molecule's structure. For 2-ethyl-1H-pyrrolo[2,3-b]pyridin-3-amine, key fragmentation pathways would likely involve:
Loss of the ethyl group (a fragment with a mass of 29 Da).
Cleavage of the pyrrole or pyridine ring.
Loss of the amino group.
Studies on related heterocyclic compounds have detailed their fragmentation pathways, providing a basis for predicting the behavior of the title compound.
Single-Crystal X-ray Diffraction for Definitive Solid-State Structural Elucidation
Single-crystal X-ray diffraction is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides definitive information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding. While a crystal structure for 2-ethyl-1H-pyrrolo[2,3-b]pyridin-3-amine is not publicly available, numerous crystal structures of related 7-azaindole derivatives have been reported. These studies reveal common structural motifs, such as the formation of hydrogen-bonded dimers between the pyrrole N-H and the pyridine nitrogen.
Table 2: Representative Crystallographic Data for a Substituted 1H-pyrrolo[2,3-b]pyridine Derivative (Note: This is a representative table based on data for related compounds.)
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | ~3.83 |
| b (Å) | ~18.04 |
| c (Å) | ~9.96 |
| β (°) | ~96.68 |
| Volume (ų) | ~684.5 |
| Z | 4 |
| Key Hydrogen Bonds | N-H···N (intermolecular) |
This data is crucial for understanding how these molecules pack in the solid state and for computational modeling studies, such as molecular docking.
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Polymorphism Studies
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the vibrational modes of a molecule. These techniques are excellent for identifying functional groups and can also be used to study polymorphism.
FT-IR Spectroscopy: In the FT-IR spectrum of 2-ethyl-1H-pyrrolo[2,3-b]pyridin-3-amine, characteristic absorption bands would be expected for the N-H stretches of the pyrrole and amine groups (typically in the region of 3100-3500 cm⁻¹), C-H stretches of the ethyl and aromatic groups (around 2800-3100 cm⁻¹), and C=C and C=N stretching vibrations of the aromatic rings (in the 1400-1650 cm⁻¹ region).
Raman Spectroscopy: Raman spectroscopy is complementary to FT-IR and is particularly sensitive to non-polar bonds. It is a powerful tool for studying the low-frequency lattice vibrations that are characteristic of a particular crystal packing, making it highly effective for differentiating between polymorphs.
Studies on 7-azaindole-3-carbaldehyde have shown how experimental and calculated vibrational spectra can be used for detailed vibrational assignments.
Table 3: Expected Vibrational Frequencies for Key Functional Groups in 2-ethyl-1H-pyrrolo[2,3-b]pyridin-3-amine
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| N-H (Pyrrole) | Stretching | ~3100 - 3300 |
| N-H (Amine) | Stretching | ~3300 - 3500 |
| C-H (Aromatic) | Stretching | ~3000 - 3100 |
| C-H (Aliphatic) | Stretching | ~2850 - 2960 |
| C=C/C=N (Aromatic) | Stretching | ~1400 - 1650 |
UV-Visible Absorption and Fluorescence Spectroscopy for Electronic Transitions and Photophysical Studies
UV-Visible absorption and fluorescence spectroscopy are used to study the electronic transitions within a molecule. The 7-azaindole scaffold is known to be fluorescent, and its photophysical properties are often sensitive to the local environment.
UV-Visible Absorption Spectroscopy: The UV-Vis spectrum of 2-ethyl-1H-pyrrolo[2,3-b]pyridin-3-amine would show absorption bands corresponding to π-π* transitions within the aromatic system. The position and intensity of these bands can be influenced by substitution and the solvent environment.
Fluorescence Spectroscopy: Upon excitation at an appropriate wavelength, the compound would be expected to fluoresce. The emission wavelength, quantum yield, and fluorescence lifetime are important photophysical parameters. The fluorescence of 7-azaindole derivatives is often red-shifted compared to their absorption and can be sensitive to solvent polarity and hydrogen bonding, making them useful as environmental probes. For instance, the fluorescence of 7-azatryptophan, which contains the 7-azaindole chromophore, is well-studied and used as a probe in protein research.
Table 4: Representative Photophysical Data for 7-Azaindole Derivatives (Note: This is a representative table based on data for related compounds.)
| Solvent | Absorption λₘₐₓ (nm) | Emission λₘₐₓ (nm) |
| Cyclohexane | ~285 | ~325 |
| Methanol | ~288 | ~375 |
| Water | ~288 | ~390 |
Chiroptical Spectroscopies (CD, ORD) for Enantiomeric Excess Determination (if chiral derivatives are investigated)
When derivatives of 1H-pyrrolo[2,3-b]pyridin-3-amine, 2-ethyl- are synthesized in chiral, non-racemic forms, the determination of enantiomeric excess (ee) is crucial. Chiroptical spectroscopy, encompassing Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), offers powerful, non-destructive methods for this purpose. These techniques measure the differential interaction of chiral molecules with left- and right-circularly polarized light.
While the parent compound, 2-ethyl-1H-pyrrolo[2,3-b]pyridin-3-amine, is not chiral, derivatization at the amine group or other positions can introduce a stereocenter. For instance, reaction with a chiral acid to form a diastereomeric amide or the introduction of a chiral substituent would necessitate the determination of enantiomeric purity.
Circular Dichroism (CD) Spectroscopy: CD spectroscopy measures the difference in absorption of left and right circularly polarized light (ΔA = AL - AR) as a function of wavelength. A chiral molecule will exhibit a characteristic CD spectrum with positive or negative peaks (Cotton effects) in the regions of its UV-Vis chromophores.
In the context of chiral derivatives of 2-ethyl-1H-pyrrolo[2,3-b]pyridin-3-amine, the pyrrolopyridine core acts as a chromophore. The sign and magnitude of the Cotton effects in the CD spectrum are directly related to the absolute configuration of the stereocenter(s). For a mixture of enantiomers, the CD signal intensity is proportional to the enantiomeric excess. A racemic mixture (50:50) is CD-silent.
A general strategy for determining the ee of chiral amines involves the in-situ formation of diastereomeric complexes with a chiral auxiliary or a metal complex. nih.gov For example, a chiral derivative of 2-ethyl-1H-pyrrolo[2,3-b]pyridin-3-amine could be reacted with a chiral aldehyde to form a chiral imine, which can then be analyzed by CD spectroscopy. nih.gov By constructing a calibration curve with samples of known ee, the enantiomeric excess of an unknown sample can be accurately determined. nih.govxmu.edu.cn
Optical Rotatory Dispersion (ORD) Spectroscopy: ORD measures the change in the angle of rotation of plane-polarized light as a function of wavelength. An ORD spectrum displays the optical rotation versus wavelength and shows a plain curve (either positive or negative) at wavelengths away from a chromophore's absorption band and an anomalous curve (containing peaks and troughs) in the region of a Cotton effect. The amplitude of the ORD curve is related to the enantiomeric excess.
Illustrative Data for a Hypothetical Chiral Derivative:
Consider a hypothetical chiral derivative, (R)- and (S)-N-(1-phenylethyl)-2-ethyl-1H-pyrrolo[2,3-b]pyridin-3-amine. The table below illustrates how CD spectroscopy could be used to determine the enantiomeric excess.
| Sample | Enantiomeric Excess (ee) | CD Signal at λmax (mdeg) |
| Pure (R)-enantiomer | 100% (R) | +15.2 |
| Pure (S)-enantiomer | 100% (S) | -15.2 |
| Racemic Mixture | 0% | 0.0 |
| Sample A | 75% (R) | +11.4 |
| Sample B | 50% (S) | -7.6 |
This data is illustrative and based on the principles of CD spectroscopy.
Advanced Hyphenated Techniques (e.g., LC-MS/MS, GC-MS) for Reaction Monitoring and Purity Assessment
The synthesis of 2-ethyl-1H-pyrrolo[2,3-b]pyridin-3-amine and its derivatives often involves multi-step processes where careful monitoring of reaction progress and accurate assessment of product purity are essential. nih.gov Advanced hyphenated techniques, which couple a separation method with a detection method, are indispensable tools for these tasks.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS is a highly sensitive and selective technique that combines the separation power of High-Performance Liquid Chromatography (HPLC) with the mass analysis capabilities of tandem mass spectrometry.
Reaction Monitoring: During the synthesis, small aliquots of the reaction mixture can be injected into the LC-MS/MS system. The chromatogram will show peaks for the starting materials, intermediates, the desired product, and any by-products. By tracking the decrease in the peak area of the reactants and the increase in the peak area of the product over time, the reaction progress can be effectively monitored. The mass spectrometer provides mass-to-charge (m/z) information for each peak, confirming the identity of the species present. amazonaws.com
Purity Assessment: After the reaction is complete and the product is isolated, LC-MS/MS is used to determine its purity. A pure sample should ideally show a single chromatographic peak. The area of this peak relative to the total area of all peaks in the chromatogram gives a quantitative measure of the purity. The high sensitivity of MS allows for the detection and identification of even trace-level impurities that might be missed by other detectors. amazonaws.com
Gas Chromatography-Mass Spectrometry (GC-MS): For volatile and thermally stable derivatives of 2-ethyl-1H-pyrrolo[2,3-b]pyridin-3-amine, GC-MS is a powerful analytical technique. researchgate.netresearchgate.net
Reaction Monitoring and Purity Assessment: Similar to LC-MS, GC-MS separates the components of a mixture in the gas phase before they are detected and identified by the mass spectrometer. It is particularly useful for analyzing the purity of starting materials and for detecting volatile by-products that may be formed during a reaction. researchgate.netresearchgate.net Pyrolysis-GC-MS can also be employed to characterize the compound by analyzing its thermal degradation products. researchgate.net
Illustrative Purity Assessment Data for 2-ethyl-1H-pyrrolo[2,3-b]pyridin-3-amine:
The following table represents typical data that would be obtained from an LC-MS analysis for purity assessment of a synthesized batch of 2-ethyl-1H-pyrrolo[2,3-b]pyridin-3-amine.
| Peak No. | Retention Time (min) | Compound Identity | [M+H]+ (m/z) | Peak Area (%) |
| 1 | 3.5 | Starting Material (e.g., a nitro precursor) | 205.1 | 0.2 |
| 2 | 5.2 | 2-ethyl-1H-pyrrolo[2,3-b]pyridin-3-amine | 176.1 | 99.5 |
| 3 | 6.8 | Unidentified By-product | 190.1 | 0.3 |
This data is for illustrative purposes and demonstrates the utility of LC-MS in purity determination.
Applications in Chemical Synthesis and Materials Science Research Involving 1h Pyrrolo 2,3 B Pyridin 3 Amine, 2 Ethyl
A Versatile Building Block in Complex Organic Molecule Synthesis
The 7-azaindole (B17877) core, of which 2-ethyl-1H-pyrrolo[2,3-b]pyridin-3-amine is a member, is recognized as a privileged structure in medicinal chemistry and a versatile starting point for the synthesis of more complex molecular architectures. nih.govrsc.orgalkalimetals.com The presence of both a pyrrole (B145914) and a pyridine (B92270) ring provides multiple sites for functionalization, allowing for the construction of a diverse array of derivatives. rsc.org
Synthetic strategies for accessing the 7-azaindole skeleton are well-established and include classical methods such as the Fischer and Madelung indole (B1671886) syntheses, as well as modern transition-metal-catalyzed cross-coupling reactions. alkalimetals.com For instance, palladium-catalyzed reactions like the Suzuki-Miyaura and Buchwald-Hartwig aminations are frequently employed to introduce aryl, and amino groups, respectively, at various positions on the 7-azaindole ring. nih.gov The synthesis of substituted 7-azaindoles can also be achieved through the cyclization of appropriately substituted pyridines. nih.gov
The 2-ethyl and 3-amino substituents on the target molecule offer additional handles for chemical modification. The amino group, in particular, can be readily derivatized or used to direct further reactions, making 2-ethyl-1H-pyrrolo[2,3-b]pyridin-3-amine a highly adaptable building block for the assembly of intricate organic compounds. nih.gov The development of one-pot, multi-component reactions has further expanded the synthetic utility of aminopyrrole derivatives in creating libraries of structurally diverse 7-azaindoles. nih.gov
| Synthetic Method | Description | Key Reagents/Catalysts | Relevant Positions on 7-Azaindole Core |
| Fischer Indole Synthesis | Cyclization of a phenylhydrazine (B124118) with an aldehyde or ketone. | Acid catalysts | Formation of the pyrrole ring |
| Madelung Synthesis | Intramolecular cyclization of an N-phenylalkanamide. | Strong base at high temperature | Formation of the pyrrole ring |
| Suzuki-Miyaura Coupling | Cross-coupling of a halide with a boronic acid. | Palladium catalyst, base | C2, C3, C4, C5, C6 |
| Buchwald-Hartwig Amination | Cross-coupling of a halide with an amine. | Palladium catalyst, base | C4, C5, C6 |
| Rhodium-catalyzed Cyclization | Coupling of 2-aminopyridines with alkynes. | Rh(III) catalyst, Ag+ oxidant | Formation of the pyrrole ring nih.gov |
Development of Novel Ligands for Transition Metal Catalysis and Organocatalysis
The nitrogen atoms in the 7-azaindole scaffold make it an excellent candidate for use as a ligand in transition metal catalysis. The pyridine nitrogen (N7) and the pyrrole nitrogen (N1) can both coordinate to metal centers, and the specific binding mode can be influenced by the substituents on the ring system. nih.gov Research has shown that the deprotonated form of 7-azaindole, the 7-azaindolide anion, can form stable complexes with a variety of transition metals, including manganese, iron, and cobalt. nih.gov In these complexes, the ligand has been observed to coordinate to the metal ion exclusively through the pyrrolic N1 nitrogen. nih.gov
The presence of the 3-amino group in 2-ethyl-1H-pyrrolo[2,3-b]pyridin-3-amine introduces an additional coordination site, allowing for the formation of chelating ligands. Such ligands can form highly stable complexes with transition metals, which are of great interest in the development of new catalysts for a wide range of organic transformations. The electronic properties of the ligand, and thus the catalytic activity of the resulting metal complex, can be fine-tuned by modifying the substituents on the 7-azaindole core. rsc.org
While the primary focus of 7-azaindole derivatives has been in medicinal chemistry, their structural similarity to well-known catalytic scaffolds suggests significant potential in catalysis. nih.govnih.gov The development of chiral 7-azaindole-based ligands could also open up new avenues in asymmetric catalysis.
| Metal Complex | Coordination Mode | Potential Catalytic Applications | Reference |
| Na2[M(AzaIn)4] (M = Mn, Fe, Co) | κ¹-N1 | Precursors for catalytic materials | nih.gov |
| Pt(II) complexes with bis(7-azaindolyl) ligands | Chelating | C-H and C-X bond activation | rsc.org |
Integration into Advanced Functional Materials
The unique photophysical properties of the 7-azaindole scaffold have led to its investigation for use in a variety of advanced functional materials.
The ability of the 7-azaindole nucleus to be readily functionalized at multiple positions makes it an attractive monomer for the synthesis of novel polymers. By incorporating this heterocyclic unit into a polymer backbone, materials with tailored electronic, optical, and thermal properties can be created. While specific examples of polymers derived from 2-ethyl-1H-pyrrolo[2,3-b]pyridin-3-amine are not yet widely reported, the general principles of polymer chemistry suggest that it could be used to create a range of functional polymers, including conducting polymers, porous organic frameworks, and materials for chemical separations. The inherent rigidity of the fused ring system could impart desirable thermal and mechanical stability to the resulting polymers.
The 7-azaindole framework has been identified as a promising component for blue-emitting materials in organic light-emitting diodes (OLEDs). rsc.org The rigid structure and electronic properties of 7-azaindolyl derivatives can lead to high luminous efficiency and good color purity. rsc.org The fluorescence of 7-azaindole derivatives is sensitive to their chemical environment and can be tuned by the introduction of different substituents. acs.org This allows for the rational design of emitters with specific colors and performance characteristics. Carbazole derivatives, which share structural similarities with 7-azaindoles, have been successfully used as both host and emissive layer materials in high-efficiency OLEDs. mdpi.com
In the field of organic photovoltaics (OPVs), donor-acceptor chromophores are essential for efficient charge generation. The electron-deficient nature of the pyridine ring in the 7-azaindole scaffold makes it a potential electron-accepting unit. A derivative of 7-azaindole, 7-azaisoindigo, has been investigated as an electron-accepting component in small molecule chromophores for OPVs. researchgate.net This suggests that appropriately functionalized 2-ethyl-1H-pyrrolo[2,3-b]pyridin-3-amine derivatives could also find application in OPV devices.
| Application | Role of 7-Azaindole Derivative | Key Properties | Reference |
| OLEDs | Blue emitter | High luminous efficiency, good color purity | rsc.org |
| OPVs | Electron acceptor | Electron-deficient character | researchgate.net |
The fluorescence of 7-azaindole derivatives is highly sensitive to the surrounding environment, a property that can be exploited in the development of chemical sensors. acs.org For example, a 7-azaindole derivative functionalized with a dicyanovinyl group has been shown to act as a ratiometric fluorescent sensor for cyanide ions in aqueous media. researchgate.net The addition of cyanide to the sensor molecule induces a significant change in its emission spectrum, allowing for the quantitative detection of this anion. researchgate.net The sensitivity and selectivity of such sensors can be tuned by altering the substituents on the 7-azaindole core. The inherent fluorescence of the 7-azaindole nucleus makes it an excellent platform for the design of "turn-on" or "turn-off" fluorescent probes for a variety of analytes. nih.govresearchgate.net
Precursor for Dyes and Pigments with Tunable Optical Properties
The strong fluorescence and tunable photophysical properties of 7-azaindole derivatives make them attractive precursors for the synthesis of novel dyes and pigments. acs.orgrsc.org The absorption and emission wavelengths of these compounds can be shifted by introducing electron-donating or electron-withdrawing groups onto the aromatic core. acs.org This allows for the creation of a wide palette of colors from a single heterocyclic scaffold.
The incorporation of the 7-azaindole moiety into larger conjugated systems can lead to dyes with enhanced properties, such as improved photostability and high quantum yields. The development of fluorescent 7-azaindole-based dyes has applications in a range of areas, including fluorescent labeling, security inks, and advanced imaging technologies.
| Property | Influence of 7-Azaindole Core | Tuning Mechanism | Potential Applications |
| Fluorescence | Inherent property of the scaffold | Substituent effects (electron-donating/withdrawing groups) | Fluorescent labeling, imaging |
| Color | Dependent on absorption/emission wavelengths | Extension of conjugation, functional group modification | Dyes for textiles, inks, plastics |
| Photostability | Rigid, aromatic structure | Incorporation into larger, more stable molecules | Long-lasting pigments, archival materials |
Supramolecular Chemistry and Self-Assembly Studies
The field of supramolecular chemistry focuses on chemical systems composed of a discrete number of molecules, where the constituent components are held together by non-covalent intermolecular forces. These interactions, which are weaker than covalent bonds, include hydrogen bonding, metal coordination, hydrophobic forces, van der Waals forces, π-π stacking, and electrostatic interactions. Self-assembly is the autonomous organization of these components into structurally well-defined aggregates. The compound 1H-pyrrolo[2,3-b]pyridin-3-amine, 2-ethyl-, also known as 2-ethyl-7-azaindol-3-amine, possesses distinct structural features that make it a molecule of interest for studies in supramolecular chemistry and self-assembly.
The core of the molecule is the 1H-pyrrolo[2,3-b]pyridine (7-azaindole) scaffold. This bicyclic aromatic system is a well-known motif in supramolecular chemistry due to its hydrogen bonding capabilities. Specifically, the pyridine nitrogen atom (at position 7) acts as a hydrogen bond acceptor, while the pyrrole N-H group (at position 1) serves as a hydrogen bond donor. This donor-acceptor pattern is complementary, allowing 7-azaindole and its derivatives to form predictable and stable self-assembled structures.
While specific research focusing exclusively on the supramolecular and self-assembly behavior of 1H-pyrrolo[2,3-b]pyridin-3-amine, 2-ethyl- is not extensively documented in publicly available literature, the behavior of the parent 7-azaindole scaffold has been widely studied. For instance, 7-azaindole itself is known to form a stable dimer in the gas phase, in solution, and in the solid state through double hydrogen bonds between the N1-H of one molecule and the N7 of another. nih.gov This dimerization is a fundamental example of self-assembly driven by specific and directional hydrogen bonds.
Studies on other derivatives of the 1H-pyrrolo[2,3-b]pyridine scaffold have also highlighted the importance of non-covalent interactions. For example, in the crystal structure of 4-(1H-pyrrolo[2,3-b]pyridin-2-yl)pyridine, molecules are connected by pairs of N-H---N hydrogen bonds to form inversion dimers. researchgate.net Molecular dynamics simulations of other 7-azaindole derivatives have shown stable binding to protein interfaces through a network of strong non-covalent interactions, including hydrogen bonds. nih.gov These findings underscore the inherent tendency of the 7-azaindole core to direct the formation of ordered supramolecular structures.
Based on these precedents, it can be inferred that 1H-pyrrolo[2,3-b]pyridin-3-amine, 2-ethyl- would likely exhibit rich supramolecular behavior. The combination of the 7-azaindole N-H---N hydrogen bonding motif and the additional hydrogen bond donors of the 3-amino group could lead to the formation of various self-assembled structures, such as one-dimensional tapes, two-dimensional sheets, or more complex three-dimensional networks. The ethyl group would influence the solubility and packing of these assemblies.
Detailed research findings on the specific supramolecular structures formed by 1H-pyrrolo[2,3-b]pyridin-3-amine, 2-ethyl- are not available to populate a data table at this time. Future research in this area would be necessary to elucidate the specific self-assembly pathways and the resulting supramolecular architectures. Such studies would likely involve techniques such as single-crystal X-ray diffraction, NMR spectroscopy (to study solution-phase association), and computational modeling to understand the energetics of the non-covalent interactions.
Future Research Directions and Unexplored Avenues for 1h Pyrrolo 2,3 B Pyridin 3 Amine, 2 Ethyl
Exploitation of Novel Reactivity Modes and Pericyclic Reactions
The reactivity of the 7-azaindole (B17877) core is a rich area for further exploration. researchgate.netresearchgate.net While functionalization at various positions of the 7-azaindole ring has been achieved, often through metal-catalyzed reactions, a deeper understanding of the inherent reactivity of derivatives like 2-ethyl-1H-pyrrolo[2,3-b]pyridin-3-amine is needed. rsc.orgresearchgate.net The interplay between the ethyl group at the C2 position and the amino group at the C3 position could lead to novel reactivity patterns.
Future research should focus on:
Dearomatization Reactions: Investigating dearomative N7-alkylation, as has been explored with other 7-azaindoles, could lead to the synthesis of novel three-dimensional scaffolds. acs.org
Pericyclic Reactions: The amenability of the pyrrolopyridine system to pericyclic reactions, such as cycloadditions and electrocyclic reactions, is an area ripe for investigation. msu.edulibretexts.org These concerted, stereospecific reactions could provide elegant and efficient routes to complex fused-ring systems derived from 2-ethyl-1H-pyrrolo[2,3-b]pyridin-3-amine. For instance, exploring its potential as a diene or dienophile in Diels-Alder reactions could yield novel polycyclic structures with potential biological activity.
rsc.orgrsc.org-Sigmatropic Rearrangements: The use of O-vinylhydroxylamines to trigger rsc.orgrsc.org-sigmatropic rearrangements for the synthesis of azaindolines and azaindoles presents a scalable and metal-free approach that could be adapted for novel derivatives of the title compound. chemrxiv.org
Application in Flow Chemistry and Microreactor Technologies for Enhanced Synthetic Efficiency
The synthesis of heterocyclic compounds, including 7-azaindole derivatives, can be significantly enhanced through the adoption of flow chemistry and microreactor technologies. africacommons.netdntb.gov.uaacs.orgtandfonline.comchimia.chsci-hub.seuc.pt These technologies offer improved safety, scalability, and reproducibility over traditional batch processes. mdpi.com
For 2-ethyl-1H-pyrrolo[2,3-b]pyridin-3-amine, future research in this area could involve:
Continuous Flow Synthesis: Developing a continuous flow process for the synthesis of the core scaffold and its subsequent functionalization. This would be particularly beneficial for reactions that are hazardous or require precise control over reaction parameters.
Automated Reaction Optimization: Utilizing automated microreactor systems to rapidly screen reaction conditions (e.g., catalysts, solvents, temperatures) for the synthesis and derivatization of the target molecule, thereby accelerating the discovery of optimal synthetic routes.
Integration of In-line Analysis and Purification: Designing flow systems that incorporate in-line analytical techniques (e.g., HPLC, NMR) and purification modules to enable a seamless and efficient production of highly pure 2-ethyl-1H-pyrrolo[2,3-b]pyridin-3-amine and its derivatives.
Computational Design of New Derivatives with Desired Reactivity Profiles
Computational chemistry and molecular modeling are powerful tools for predicting the properties and reactivity of new molecules, guiding synthetic efforts, and designing compounds with specific biological activities. nih.govnih.gov
Future computational studies on 2-ethyl-1H-pyrrolo[2,3-b]pyridin-3-amine should aim to:
Predict Reactivity: Employing density functional theory (DFT) and other quantum mechanical methods to model the electronic structure and predict the regioselectivity of various chemical transformations. This can help in designing reactions that selectively target specific positions on the pyrrolopyridine ring.
Design Novel Inhibitors: Using structure-based drug design and molecular docking to design new derivatives that can act as potent and selective inhibitors of specific kinases or other biological targets. This would build upon the extensive research into 7-azaindoles as kinase inhibitors. acs.orgacs.org
Development of Sustainable and Economically Viable Industrial-Scale Synthesis Approaches
The transition from laboratory-scale synthesis to industrial production requires a focus on sustainability and economic viability. acs.org For 2-ethyl-1H-pyrrolo[2,3-b]pyridin-3-amine, this involves exploring greener synthetic routes and optimizing processes for large-scale manufacturing.
Key research areas include:
Green Solvents and Reagents: Investigating the use of environmentally benign solvents and reagents to minimize the environmental impact of the synthesis.
Catalyst Recovery and Reuse: Developing methods for the efficient recovery and recycling of expensive metal catalysts, such as palladium, which are commonly used in the synthesis of 7-azaindole derivatives. nih.gov
Exploration of Advanced Catalyst Systems for Selective Transformations
The functionalization of the 7-azaindole scaffold heavily relies on catalysis. nih.gov While palladium-catalyzed cross-coupling reactions are well-established, there is a continuous need for more efficient, selective, and sustainable catalyst systems. rsc.orgorganic-chemistry.org
Future research in this domain should explore:
Earth-Abundant Metal Catalysts: Investigating the use of catalysts based on earth-abundant and less toxic metals, such as iron or copper, as alternatives to precious metals like palladium. researchgate.net
Photoredox Catalysis: Harnessing the power of visible light and photoredox catalysts to enable novel C-H functionalization and other transformations under mild reaction conditions.
Heterogeneous Catalysis: Developing robust heterogeneous catalysts that can be easily separated from the reaction mixture and reused, simplifying purification processes and improving the sustainability of the synthesis. rsc.org Ruthenium-catalyzed difluoromethylation is one such example of a specialized catalytic system that could be explored for creating novel fluorinated derivatives. researchgate.net
Interdisciplinary Research with Materials Science for Emerging Technologies
The unique photophysical properties of 7-azaindole derivatives make them attractive candidates for applications in materials science. rsc.orgacs.orgresearchgate.net Their luminescence and ability to form stable metal complexes open up possibilities for their use in various emerging technologies. researchgate.net
Interdisciplinary research efforts should focus on:
Organic Light-Emitting Diodes (OLEDs): Synthesizing and characterizing new derivatives of 2-ethyl-1H-pyrrolo[2,3-b]pyridin-3-amine for use as blue emitters in OLEDs. The electronic properties can be fine-tuned by modifying the substituents on the pyrrolopyridine core.
Sensors and Probes: Developing fluorescent sensors and biological probes based on the 2-ethyl-1H-pyrrolo[2,3-b]pyridin-3-amine scaffold for the detection of metal ions, anions, or biologically relevant molecules.
Coordination Polymers and Metal-Organic Frameworks (MOFs): Investigating the coordination chemistry of this compound with various metal ions to construct novel coordination polymers and MOFs with interesting electronic, magnetic, or porous properties.
Q & A
Q. What are the recommended synthetic methodologies for preparing 2-ethyl-1H-pyrrolo[2,3-b]pyridin-3-amine?
A practical approach involves multi-step functionalization of the pyrrolo-pyridine core. For example:
- Step 1 : Introduce substituents via halogenation (e.g., NIS in acetone) or alkylation (e.g., NaH/MeI in THF at 0°C to room temperature) .
- Step 2 : Cross-coupling reactions (e.g., Suzuki-Miyaura with aryl boronic acids using Pd(PPh₃)₄ and K₂CO₃ in toluene/EtOH/H₂O at 90–105°C) to attach the ethyl group .
- Step 3 : Amine protection/deprotection strategies (e.g., Boc or Fmoc groups) to ensure regioselectivity .
Q. How can researchers confirm the structural identity of 2-ethyl-1H-pyrrolo[2,3-b]pyridin-3-amine?
Use a combination of analytical techniques:
- ¹H/¹³C NMR : Key signals include aromatic protons (δ 6.7–8.5 ppm for pyrrolo-pyridine) and the ethyl group (triplet at δ 1.2–1.4 ppm for CH₃, quartet at δ 2.5–3.0 ppm for CH₂) .
- IR Spectroscopy : Peaks at ~3368 cm⁻¹ (N-H stretch) and ~1579 cm⁻¹ (aromatic C=C) confirm the amine and heterocyclic backbone .
- Mass Spectrometry : Compare experimental m/z (e.g., [M+H]⁺ = 148.10) with theoretical molecular weight (147.18 g/mol) .
Q. What safety protocols are critical when handling this compound?
- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods to avoid inhalation of vapors or dust.
- Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) guide the design of derivatives targeting FGFR inhibition?
- Core Modifications : Substituents at the 2-position (e.g., ethyl vs. methyl) impact FGFR1–3 binding. For example, 2-ethyl derivatives show improved IC₅₀ values (e.g., 7–25 nM for FGFR1–3) compared to bulkier groups .
- Electron-Donating Groups : Methoxy or amine substituents enhance π-π stacking with kinase hinge regions.
- Docking Studies : Use Schrödinger Suite or AutoDock Vina to model interactions with FGFR’s ATP-binding pocket (e.g., hydrogen bonds with Ala564 or Glu531) .
Q. What experimental strategies resolve contradictions in reported biological activities?
- Dose-Response Validation : Replicate assays under standardized conditions (e.g., 72-hour cytotoxicity in MDA-MB-231 cells with 10% FBS) to confirm IC₅₀ discrepancies .
- Off-Target Profiling : Screen against kinase panels (e.g., Eurofins KinaseProfiler) to rule out cross-reactivity (e.g., CYP1A2 induction) .
- Metabolic Stability Tests : Use liver microsomes to assess whether metabolite interference explains variability .
Q. How can computational methods optimize lead compounds derived from this scaffold?
- Molecular Dynamics (MD) : Simulate binding stability over 100 ns trajectories (AMBER or GROMACS) to prioritize derivatives with low RMSD (<2 Å) .
- ADMET Prediction : Tools like SwissADME predict logP (optimal 2–3) and CYP inhibition risks. For example, 2-ethyl substitution reduces logP from 3.5 (methyl) to 2.8, improving solubility .
- Free Energy Perturbation (FEP) : Quantify ΔΔG for substituent changes to refine potency (e.g., -1.2 kcal/mol for ethyl vs. methyl) .
Q. What chromatographic techniques separate enantiomers or regioisomers in synthetic mixtures?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
